2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C11H8N2O3 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(7-1-3-12-4-2-7)5-8(6-13-10)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ASLILIOQPWIUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CNC2=O)C(=O)O |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid Analogues in PDE3 Inhibition
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preface: This guide provides a detailed examination of the mechanism of action for phosphodiesterase 3 (PDE3) inhibitors, with a specific focus on the structural class of 2-oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid and its close analogues, such as milrinone. While direct experimental data for the specifically named compound is limited in publicly accessible literature, the extensive research on structurally similar and clinically significant bipyridine compounds like milrinone and amrinone provides a robust framework for understanding its expected mechanism of action. This document will, therefore, leverage this body of knowledge to present a comprehensive and technically sound guide.
Introduction to Phosphodiesterase 3 (PDE3) as a Therapeutic Target
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that play a critical role in a vast array of physiological processes.[1][2][3] The intracellular concentrations of these cyclic nucleotides are meticulously regulated by a superfamily of enzymes known as phosphodiesterases (PDEs), which catalyze their hydrolysis.[1][2][3] The PDE superfamily is comprised of at least 11 distinct families (PDE1-11), each with unique structural features, substrate specificities, and tissue distribution.[3]
PDE3, in particular, is a key regulator of cardiovascular function.[4] It is predominantly found in cardiac myocytes, vascular smooth muscle cells, and platelets.[4][5] By hydrolyzing cAMP, PDE3 plays a crucial role in modulating cardiac contractility, vascular tone, and platelet aggregation.[1][6] This central role makes PDE3 an attractive therapeutic target for cardiovascular diseases, most notably acute decompensated heart failure.[5][7]
The Physiological Consequences of PDE3 Inhibition
Inhibition of PDE3 leads to an increase in intracellular cAMP levels in tissues where it is expressed.[5][8][9] This elevation in cAMP has two primary, clinically significant effects:
-
Positive Inotropy: In cardiac muscle cells, increased cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced contractility of the heart muscle.[9][10][11] This is known as a positive inotropic effect.
-
Vasodilation: In vascular smooth muscle cells, an increase in cAMP also activates PKA, which in turn phosphorylates myosin light chain kinase (MLCK).[11] Phosphorylation of MLCK inhibits its ability to phosphorylate myosin, leading to smooth muscle relaxation and vasodilation.[11] This vasodilation reduces both preload and afterload on the heart.[9]
The combined positive inotropic and vasodilatory effects of PDE3 inhibitors, often termed "inodilation," make them valuable agents in the short-term management of severe heart failure.[7][12]
The Bipyridine Class of PDE3 Inhibitors: A Structural Overview
The compound of interest, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, belongs to the bipyridine class of PDE3 inhibitors. This class includes well-known drugs such as amrinone and milrinone.[8][13] These molecules are characterized by a core structure consisting of two linked pyridine rings, one of which is a pyridinone.
The general structure-activity relationship (SAR) for this class of inhibitors suggests that the pyridinone ring is crucial for binding to the PDE3 active site. The presence of a dipole and an adjacent acidic proton within the heterocycle is believed to mimic the electrophilic center of the phosphate group in cAMP, making these compounds transition state analogue inhibitors.[14]
The Molecular Mechanism of PDE3 Inhibition
The catalytic domain of PDE3 contains a highly conserved active site that is responsible for the hydrolysis of cAMP. This active site can be conceptually divided into several key regions that are critical for substrate and inhibitor binding.[9][14]
Binding Interactions within the PDE3 Active Site
While the precise crystal structure of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid bound to PDE3 is not available, molecular modeling studies and the known interactions of similar bipyridine inhibitors provide a strong predictive model for its binding mode.[15] The key interactions are expected to involve:
-
Phosphate Binding Area: The pyridinone core of the inhibitor is positioned to interact with the phosphate binding region of the active site. The dipole and acidic proton of the amide function in the pyridinone ring are thought to mimic the phosphate group of cAMP.[14]
-
Lipophilic Region: This area of the active site accommodates the non-polar portions of the inhibitor.
-
Pyrimidine and Imidazole Binding Sites: These regions of the active site are involved in recognizing the purine ring of cAMP. The bipyridine structure of the inhibitor likely engages in π-stacking and other non-covalent interactions within these pockets.[15]
The binding of the inhibitor to the active site is a competitive process with the natural substrate, cAMP. By occupying the active site, the inhibitor prevents the hydrolysis of cAMP, leading to its accumulation within the cell.
Signaling Pathway of PDE3 Inhibition
The following diagram illustrates the signaling cascade initiated by PDE3 inhibition:
Figure 1: Signaling pathway of PDE3 inhibition by a bipyridine derivative.
Experimental Protocols for Characterizing PDE3 Inhibitors
The characterization of a novel PDE3 inhibitor like 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro PDE3 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE3. A common method is the fluorescence polarization (FP) assay.[16][17]
Principle: The assay utilizes a fluorescently labeled cAMP derivative (e.g., FAM-cAMP). In the absence of PDE3 activity, the small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes FAM-cAMP, the resulting FAM-AMP is captured by a binding agent, forming a large complex that tumbles slowly and exhibits high fluorescence polarization. The inhibitory effect of a compound is measured by its ability to prevent the increase in fluorescence polarization.[16][17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of purified recombinant PDE3 enzyme in assay buffer.
-
Prepare a solution of FAM-cAMP substrate in assay buffer.
-
Prepare a solution of the binding agent.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the PDE3 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the binding agent solution.
-
Incubate for a further period to allow for binding to stabilize.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Cellular cAMP Accumulation Assay
This assay measures the effect of the inhibitor on intracellular cAMP levels in a relevant cell line (e.g., cardiac myocytes or vascular smooth muscle cells).
Principle: Cells are treated with the test compound, and then the intracellular cAMP levels are quantified, typically using a competitive immunoassay such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line to an appropriate confluence.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing a general PDE inhibitor (e.g., IBMX) to potentiate the signal, and the serially diluted test compound or vehicle control.
-
Incubate the cells for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Plot the normalized cAMP levels against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for characterizing a novel PDE3 inhibitor.
Quantitative Data Summary
The following table provides a hypothetical summary of the kind of quantitative data that would be generated from the experimental protocols described above for a potent PDE3 inhibitor.
| Parameter | Description | Typical Value Range |
| IC50 | 50% inhibitory concentration against PDE3 enzyme | 1 - 100 nM |
| EC50 | 50% effective concentration for cAMP accumulation | 10 - 500 nM |
| Ki | Inhibition constant | < 50 nM |
Conclusion
The bipyridine scaffold, as exemplified by 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, represents a well-established class of potent and selective PDE3 inhibitors. Their mechanism of action is centered on the competitive inhibition of the PDE3 enzyme, leading to an increase in intracellular cAMP levels in cardiac and vascular tissues. This, in turn, results in the clinically beneficial effects of positive inotropy and vasodilation. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of novel PDE3 inhibitors, enabling researchers and drug development professionals to advance our understanding and therapeutic application of this important class of drugs.
References
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Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. Circulation, 73(3 Pt 2), III10–III24. [Link]
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Deranged Physiology. (2023, December 18). Milrinone. [Link]
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Murata, T., et al. (2009). Phosphodiesterase 3 (PDE3): Structure, Localization and Function. Cardiovascular & Hematological Agents in Medicinal Chemistry, 7(3), 206-213. [Link]
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Tada, M., & Katz, A. M. (1982). Phosphorylation of the sarcoplasmic reticulum and sarcolemma. Annual review of physiology, 44, 401–423. [Link]
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Picmonic. Milrinone and Amrinone. [Link]
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Bentham Science Publishers. (2009, July 1). Phosphodiesterase 3 (PDE3): Structure, Localization and Function. [Link]
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Tigo, T., et al. (2009). Phosphodiesterase 3 (PDE3): structure, localization and function. Current medicinal chemistry, 16(21), 2654–2662. [Link]
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European Heart Journal. (1989). Pharmacology of positive inotropic phosphodiesterase III inhibitors. [Link]
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Wikipedia. PDE3 inhibitor. [Link]
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CV Pharmacology. Phosphodiesterase Inhibitors. [Link]
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Aikkal, R. (2025, April 3). PDE3A: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]
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Wikipedia. Phosphodiesterase 3. [Link]
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Grewal, J., & Al-Dahdouh, J. (2024, February 29). Inamrinone. StatPearls. [Link]
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Muñoz-Gutiérrez, T. J., et al. (2018). Predicted binding modes of the studied compounds within the PDE3A binding site. ResearchGate. [Link]
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Pediatric Oncall. Amrinone. [Link]
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Wikidoc. PDE3 inhibitor. [Link]
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BPS Bioscience. PDE3A Assay Kit. [Link]
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BPS Bioscience. PDE3B Assay Kit. [Link]
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Reaction Biology. Phosphodiesterase Assays. [Link]
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Frontiers. (2022, July 12). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. [Link]
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ten Hacken, N. H. T., & van den Berge, M. (2018). Phosphodiesterase 3 and 4 Inhibition: Facing a Bright Future in Asthma Control. Frontiers in Pharmacology, 9, 138. [Link]
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Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1095. [Link]
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NextSDS. 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid. [Link]
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Al-Soud, Y. A., et al. (2021). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2995. [Link]
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Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]
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Singh, A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & medicinal chemistry letters, 17(16), 4613–4618. [Link]
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Patsnap Synapse. (2024, June 21). What are PDE3 inhibitors and how do they work?. [Link]
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in vitro pharmacokinetics of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid derivatives
Comprehensive In Vitro Pharmacokinetics of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary
The 2-oxo-1,2-dihydro-[3,4'-bipyridine] scaffold is the pharmacophoric backbone of potent phosphodiesterase 3 (PDE3) inhibitors, most notably milrinone and amrinone. While parent molecules typically feature neutral or basic substitutions at the 5-position (e.g., a carbonitrile group in milrinone), 5-carboxylic acid derivatives—whether developed as novel targeted candidates or encountered as primary metabolites—present a radically altered pharmacokinetic (PK) landscape. The carboxylic acid moiety depresses the molecule's pKa, rendering it anionic at physiological pH. This physicochemical shift dictates poor passive permeability, necessitates Phase II UGT-mediated metabolism, and increases the risk of transporter-mediated drug-drug interactions (DDIs). This whitepaper provides a causality-driven, self-validating framework for the in vitro ADME profiling of these specific derivatives.
Absorption Dynamics: Overcoming the Anionic Barrier
Mechanistic Causality: The 5-carboxylic acid group typically exhibits a pKa between 3.5 and 4.5. At the physiological pH of the intestinal lumen (pH ~6.5–7.4), the molecule exists almost entirely in its ionized (anionic) state. Thermodynamics dictate that charged species cannot easily partition into the lipophilic core of cell membranes, resulting in severely restricted transcellular passive diffusion. Furthermore, anionic molecules are prime substrates for apical efflux transporters such as Breast Cancer Resistance Protein (BCRP). Therefore, a simple apparent permeability ( Papp ) measurement is insufficient; a bidirectional assay is mandatory to calculate the efflux ratio and isolate the specific mechanisms restricting absorption.
Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating System)
This protocol isolates passive diffusion from active efflux, utilizing internal controls to ensure data integrity.
Step-by-Step Methodology:
-
Cell Culture & Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter supports (Transwell inserts) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.
-
System Validation (QC): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω·cm² are utilized.
-
Dosing: Prepare the bipyridine-5-carboxylic acid derivative at 10 µM in HBSS buffer (pH 7.4).
-
A-to-B (Apical to Basolateral): Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank buffer to the basolateral chamber.
-
B-to-A (Basolateral to Apical): Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh heated buffer.
-
Self-Validation (Mass Balance & Integrity): Co-incubate with Lucifer Yellow (100 µM), a paracellular marker. Post-assay, quantify Lucifer Yellow fluorescence. If Papp of Lucifer Yellow > 1×10−6 cm/s, the monolayer was compromised, and data is discarded. Calculate total mass balance; recovery must exceed 80% to rule out non-specific binding to the plastic apparatus.
-
Quantification: Analyze samples via LC-MS/MS to calculate Papp and the Efflux Ratio ( Papp(B−A)/Papp(A−B) ).
Sequential in vitro ADME workflow for evaluating bipyridine-5-carboxylic acid derivatives.
Metabolic Biotransformation: The Acyl Glucuronidation Imperative
Mechanistic Causality: Standard human liver microsomes (HLMs) are fundamentally inadequate for profiling carboxylic acid derivatives unless heavily supplemented. Carboxylic acids frequently bypass Phase I Cytochrome P450 (CYP) oxidation, acting instead as direct substrates for Phase II UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides[1].
Acyl glucuronides are intrinsically reactive. They can undergo intramolecular acyl migration (anomerization) and subsequent transacylation, leading to the covalent modification of biological macromolecules (protein adducts)[2]. This bioactivation pathway is a well-documented mechanism of idiosyncratic drug-induced liver injury (DILI). Therefore, cryopreserved human hepatocytes—which contain the full complement of functional Phase I and Phase II enzymes, as well as endogenous cofactors—are the required in vitro model.
Protocol 2: Hepatocyte Stability & Reactive Metabolite Trapping
This protocol measures intrinsic clearance ( CLint ) while simultaneously screening for toxicological liabilities.
Step-by-Step Methodology:
-
Hepatocyte Thawing & Plating: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes, resuspend in William's E medium, and assess viability via Trypan Blue exclusion (must be >80%).
-
Incubation Setup: Dilute hepatocytes to a working concentration of 1×106 viable cells/mL.
-
Trapping Agent Addition: To detect reactive acyl glucuronides, supplement the incubation with 5 mM Glutathione (GSH) or radiolabeled[³⁵S]Cysteine. Cysteine acts as a "hard" nucleophile to trap reactive acyl species via S-transacylation[2].
-
Reaction Initiation: Add the bipyridine-5-carboxylic acid derivative to achieve a final concentration of 1 µM.
-
Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the suspension into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction and precipitate proteins.
-
Self-Validation (Enzyme Competency): Run parallel incubations with Diclofenac (a known acyl glucuronide former) as a positive control, and a zero-cofactor/boiled cell negative control to rule out chemical degradation.
-
Analysis: Centrifuge quenched samples at 14,000 rpm for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to calculate the parent depletion half-life ( t1/2 ) and scan for mass shifts indicative of GSH/Cysteine adducts.
Metabolic bioactivation pathway of carboxylic acids into reactive acyl glucuronides via UGTs.
Distribution & Drug-Drug Interactions (DDI)
Protein Binding Dynamics: Unlike basic drugs which bind heavily to α1 -acid glycoprotein, anionic carboxylic acids exhibit a high affinity for Human Serum Albumin (HSA). Rapid Equilibrium Dialysis (RED) against human plasma is required to determine the fraction unbound ( fu ), as only the free fraction is pharmacologically active and available for clearance.
Transporter and CYP-Mediated DDI: Per the 2020 FDA Guidance on In Vitro Drug Interaction Studies[3], new chemical entities must be evaluated for their potential to inhibit or induce major CYP enzymes and transporters.
-
CYP Inhibition: Due to their polarity, bipyridine-5-carboxylic acids generally exhibit low binding affinity to the lipophilic active sites of major CYPs (e.g., CYP3A4, CYP2D6), often resulting in IC₅₀ values > 10 µM[4].
-
Transporter Interactions: Because the compound is a small anion, it is highly likely to interact with Renal Organic Anion Transporters (OAT1 and OAT3). In vitro vesicular transport assays or transfected cell lines (e.g., HEK293-OAT1/3) must be utilized to determine if the derivative is a substrate or inhibitor of these renal pathways, which dictate its systemic half-life.
Quantitative Data Synthesis
The following table synthesizes the anticipated in vitro pharmacokinetic profile of a standard 2-oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid derivative, based on the physicochemical constraints discussed above.
Table 1: Representative In Vitro PK Profile for Bipyridine-5-Carboxylic Acid Derivatives
| Parameter | Assay System | Expected Range / Characteristic | Mechanistic Rationale |
| LogD (pH 7.4) | Shake-flask / LC-MS | < 0 (Hydrophilic) | Complete ionization of the 5-COOH group at physiological pH. |
| Permeability ( Papp ) | Caco-2 (Bidirectional) | < 1.0×10−6 cm/s | The anionic state severely restricts transcellular passive diffusion. |
| Efflux Ratio (ER) | Caco-2 (Bidirectional) | > 2.0 | High likelihood of being a substrate for apical efflux transporters (BCRP). |
| Metabolic Half-life ( t1/2 ) | Human Hepatocytes | 30 - 120 min | Rapid Phase II conjugation (glucuronidation) via hepatic UGTs. |
| Protein Binding ( fu ) | Equilibrium Dialysis | < 5% unbound | High electrostatic affinity of the carboxylate anion for Human Serum Albumin. |
| CYP Inhibition | Recombinant CYPs | IC₅₀ > 10 µM | Low binding affinity to CYP active sites due to high polarity. |
References
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Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Chemical Research in Toxicology (ACS Publications) URL:[Link]
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Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability Federal Register (Food and Drug Administration, 2020) URL:[Link]
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A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment Metabolites (via PubMed Central) URL:[Link]
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Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice Drug Metabolism and Disposition (via PubMed Central) URL:[Link]
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A Comprehensive Guide to Establishing the Preliminary In Vivo Toxicity Profile of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
Foreword: Charting the Course for a Novel Moiety
The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic application is one of rigorous evaluation. For our subject, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, understanding its preliminary in vivo toxicity is a critical, non-negotiable milestone. This guide is structured not as a rigid template, but as a logical progression of inquiry, designed to build a foundational safety profile. We will move from broad, acute effects to more nuanced assessments, ensuring that each step is informed by the last. As no pre-existing public data for this specific molecule is available, this document serves as a comprehensive roadmap for its initial safety evaluation, grounded in internationally recognized protocols and the principles of sound scientific investigation.
Our approach is built on the pillars of causality (understanding why each experiment is chosen), self-validation (using robust, reproducible protocols), and authoritative grounding (basing our methods on established regulatory guidelines). This ensures a scientifically rigorous foundation for future drug development decisions.
Part 1: Foundational Safety Assessment - Acute Systemic Toxicity
The Scientific Imperative: Why Start with Acute Toxicity?
The initial foray into in vivo assessment must answer a fundamental question: what is the immediate physiological impact of a single, high dose of the compound? This is the realm of acute toxicity testing. Its primary objectives are twofold:
-
To identify the dose range that causes overt toxicity and mortality, which allows for the estimation of a median lethal dose (LD50).[1][2] This value is a critical parameter for classifying the substance's intrinsic toxicity.[3]
-
To inform the dose selection for subsequent, longer-term (sub-chronic) studies, ensuring that the doses chosen are scientifically relevant and ethically sound.[4][5]
We will employ the Up-and-Down Procedure (UDP) as outlined in OECD Guideline 425.[6] This method is selected for its ethical advantage, as it significantly reduces the number of animals required compared to classical LD50 methods, while still providing a statistically robust estimate of the LD50 and its confidence intervals.[1][6]
Experimental Workflow: Acute Oral Toxicity (OECD 425)
The following diagram illustrates the decision-making process inherent in the Up-and-Down Procedure.
Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity.
Detailed Protocol: Acute Oral Toxicity (as per OECD TG 425)
-
Animal Selection: Use healthy, young adult female Sprague-Dawley rats, as females are often more sensitive.[1][7] Animals should be acclimated for at least 5 days.
-
Housing and Fasting: House animals in controlled conditions (12h light/dark cycle, controlled temperature and humidity).[3] Fast animals overnight prior to dosing but provide water ad libitum.[6]
-
Dose Preparation: Prepare 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose). The vehicle choice should be justified and a vehicle control group considered.[8]
-
Dosing Procedure:
-
Administer a single oral dose via gavage.
-
The first animal receives a dose just below the best preliminary estimate of the LD50.
-
Subsequent animals are dosed at 48-hour intervals.[6]
-
If an animal survives, the dose for the next animal is increased by a factor of 3.2. If it dies, the dose is decreased by the same factor.[1][6]
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[8][9]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).
-
Record body weights just before dosing and at least weekly thereafter.[6]
-
-
Termination and Necropsy: All animals (including those that die during the study and survivors at 14 days) should undergo a gross necropsy.[8] All pathological changes should be recorded.
-
Data Analysis: Calculate the LD50 value and confidence interval using the maximum likelihood method.[6]
Data Presentation: Acute Toxicity Summary
| Parameter | Result |
| Test Guideline | OECD 425 |
| Species/Strain | Rat / Sprague-Dawley |
| Sex | Female |
| Route of Administration | Oral (Gavage) |
| Vehicle | [e.g., 0.5% CMC] |
| Estimated LD50 (mg/kg) | [Calculated Value] |
| 95% Confidence Interval | [Lower Limit - Upper Limit] |
| Key Clinical Signs of Toxicity | [e.g., Piloerection, lethargy, ataxia] |
| Time to Onset of Signs | [e.g., 2 hours post-dose] |
| Time to Death | [e.g., 24-48 hours post-dose] |
| Gross Necropsy Findings | [e.g., Gastric irritation, discoloration of the liver] |
Part 2: Characterizing the Effects of Repeated Exposure - Sub-chronic Toxicity
The Scientific Imperative: Beyond a Single Dose
While acute studies provide a snapshot, most therapeutic agents are administered over days, weeks, or longer. Sub-chronic repeated-dose studies are therefore essential to understand the cumulative effects of the compound.[10] The primary goals are:
-
To identify target organs of toxicity under repeated exposure conditions.[11][12]
-
To determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen.[12] This is a cornerstone for establishing a safe starting dose in human clinical trials.[11]
-
To characterize the dose-response relationship and the potential reversibility of toxic effects.[11]
A 28-day oral toxicity study in rodents (as per OECD Guideline 407) is a standard initial sub-chronic study.
Experimental Workflow: 28-Day Repeated Dose Study (OECD 407)
Caption: Workflow for a 28-day repeated dose oral toxicity study.
Detailed Protocol: 28-Day Repeated Dose Oral Study (as per OECD TG 407)
-
Animal Selection: Use both male and female rats (e.g., Sprague-Dawley), with 5-10 animals per sex per group.
-
Dose Level Selection: Based on the acute toxicity data, select at least three dose levels plus a concurrent vehicle control.
-
High Dose: Should induce clear toxicity but not mortality.
-
Low Dose: Should produce no evidence of toxicity (anticipated NOAEL).
-
Mid Dose: An intermediate dose to establish a dose-response relationship.
-
-
Administration: Administer the test substance orally by gavage, once daily, seven days a week for 28 days.
-
In-Life Observations:
-
Mortality/Morbidity: Check animals twice daily.
-
Clinical Signs: Detailed observations should be made at least once a week.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Ophthalmology and Functional Observations: Conduct before the study starts and at termination.
-
-
Clinical Pathology: At the end of the treatment period, collect blood and urine samples for hematology, clinical biochemistry, and urinalysis.
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads).
-
Preserve a comprehensive list of tissues in a suitable fixative.
-
Perform histopathological examination on all tissues from the control and high-dose groups. If treatment-related changes are found, examine the same tissues from the mid- and low-dose groups.
-
Data Presentation: Sub-chronic Toxicity Summary
| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | [Value] | [Value] | [Value] | [Value] |
| Key Hematology Changes | None | [e.g., No change] | [e.g., No change] | [e.g., ↓ RBC] |
| Key Biochemistry Changes | None | [e.g., No change] | [e.g., ↑ ALT] | [e.g., ↑ ALT, AST, BUN] |
| Target Organ(s) | N/A | None | Liver | Liver, Kidney |
| Key Histopathology | N/A | [e.g., No findings] | [e.g., Hepatocellular hypertrophy] | [e.g., Hepatocellular necrosis, renal tubular degeneration] |
| NOAEL (mg/kg/day) | \multicolumn{4}{ | c | }{[e.g., Low Dose (X mg/kg)]} |
Part 3: Assessing the Potential for Genetic Damage - Genotoxicity
The Scientific Imperative: Is the Compound a Mutagen?
Genotoxicity assays are designed to detect compounds that can induce damage to DNA and chromosomes. A positive finding is a significant red flag in drug development. The standard preliminary assessment involves a two-part approach: an in vitro bacterial screen followed by an in vivo assay.
-
Bacterial Reverse Mutation Test (Ames Test): This is a rapid in vitro screen to detect substances that can cause gene mutations.[13][14] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[14][15] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15]
-
In Vivo Micronucleus Test: This assay detects damage to chromosomes or the mitotic spindle in a living animal.[16][17] It assesses the formation of micronuclei (small, secondary nuclei) in red blood cells, which occurs when chromosome fragments or whole chromosomes are not incorporated into the main nucleus during cell division.[16][18] This test, as per OECD Guideline 474, is a cornerstone of in vivo genotoxicity assessment.[16][18]
Detailed Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD TG 474)
-
Animal Selection: Typically performed in mice or rats.[16] Use at least 5 analyzable animals per sex per group.[18]
-
Dose Selection: Use a minimum of three dose levels, with the highest dose being the maximum tolerated dose (MTD) determined in a preliminary range-finding study, or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control (e.g., cyclophosphamide).[16]
-
Administration: Administer the test substance, typically via the intended clinical route or intraperitoneal injection. A single treatment or two treatments 24 hours apart are common protocols.[19]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[16] The timing is critical to capture the peak of micronucleated cell formation.
-
Slide Preparation and Analysis:
-
Prepare bone marrow smears or process peripheral blood to enrich for young erythrocytes.
-
Stain slides with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).[20]
-
Score at least 4000 PCEs per animal for the presence of micronuclei.[16]
-
Determine the ratio of PCEs to NCEs as a measure of cytotoxicity to the bone marrow.
-
-
Data Evaluation: A positive result is a dose-related increase in the frequency of micronucleated PCEs, with at least one dose group showing a statistically significant increase compared to the vehicle control.[19]
Experimental Workflow: In Vivo Micronucleus Test
Caption: Workflow for the in vivo mammalian micronucleus test.
Data Presentation: Micronucleus Test Summary
| Group | Dose (mg/kg) | No. of Animals (M/F) | % Micronucleated PCEs (Mean ± SD) | % PCE (Mean ± SD) |
| Vehicle Control | 0 | 5/5 | [Value] | [Value] |
| Test Compound | Low | 5/5 | [Value] | [Value] |
| Test Compound | Mid | 5/5 | [Value] | [Value] |
| Test Compound | High | 5/5 | [Value] | [Value] |
| Positive Control | [Dose] | 5/5 | [Value] | [Value] |
Part 4: Core Safety Pharmacology Assessment
The Scientific Imperative: Assessing Effects on Vital Functions
Safety pharmacology studies investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[21][22] The International Council for Harmonisation (ICH) guideline S7A mandates a core battery of tests to be conducted before first-in-human administration.[21][22][23] These studies are crucial for identifying adverse effects that could pose an immediate risk in a clinical setting.[24]
The core battery focuses on:
-
Central Nervous System (CNS): To assess effects on motor activity, behavior, and coordination.
-
Cardiovascular System: To evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG).
-
Respiratory System: To assess effects on respiratory rate and function.
Experimental Approach: An Overview
These studies are typically conducted as single-dose experiments in the most relevant animal species.[22] Doses should cover and exceed the anticipated therapeutic range.
-
CNS Assessment: Often involves a functional observational battery (e.g., a modified Irwin test) to systematically assess behavioral and physiological signs.
-
Cardiovascular Assessment: Typically performed in conscious, telemetered animals (e.g., dogs, non-human primates, or rats) to allow for continuous monitoring of blood pressure, heart rate, and ECG without the confounding effects of anesthesia.
-
Respiratory Assessment: Can be evaluated using methods like whole-body plethysmography in conscious animals.
A positive finding in any of these core areas would trigger follow-up studies to better characterize the risk.
Conclusion: Synthesizing a Preliminary Safety Narrative
The completion of this foundational battery of in vivo studies—acute toxicity, 28-day repeated dose toxicity, genotoxicity, and core safety pharmacology—provides the essential data to construct a preliminary toxicity profile for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. This profile is not merely a collection of data points; it is a narrative that describes the compound's safety characteristics. It identifies potential target organs, establishes dose-response relationships, defines safety margins, and flags any genotoxic potential. This integrated assessment is fundamental for making an informed, science-driven decision on whether, and how, to advance this novel chemical entity into the next phase of drug development.
References
- ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals - Scientific guideline. (2000). European Medicines Agency.
- Guideline on Repeated Dose Toxicity Corr. (2010). European Medicines Agency.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). U.S.
- ICH Safety Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Guidance Document on Acute Oral Toxicity Testing. (2002).
- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
- ICH-S7 Yakuri shiken [ICH-S7 Pharmacology studies]. Pharmaceuticals and Medical Devices Agency (Japan).
- OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
- OECD Guideline for the Testing of Chemicals 413: Subchronic Inhalation Toxicity: 90-Day Study. (2009).
- OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023).
- Committee for Proprietary Medicinal Products (CPMP) Note for Guidance on Repeated Dose Toxicity. (2001). European Medicines Agency.
- OECD 474: In vivo Mammalian Micronucleus Test. (2016). Nucro-Technics.
- Repeated dose toxicity - Scientific guideline. (2010). European Medicines Agency.
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022).
- International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001). PubMed.
- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002).
- Test No. 413: Subchronic Inhalation Toxicity: 90-day Study. (2018).
- Ames Test Protocol.
- Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio.
- Ames Test. Cyprotex ADME-Tox Solutions - Evotec.
- The Ames Test.
- Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996). U.S.
- In vivo toxicology studies. Vivotecnia.
- Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). Slideshare.
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
- Methodology for predicting OEL from rodent LD50 values for metals and metallic compounds. (2005). PubMed.
- An up-and-down procedure for acute toxicity testing. (1985). PubMed.
- Test No. 411: Subchronic Dermal Toxicity: 90-day Study.
- Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (2025).
- In vivo rodent micronucleus assay: protocol, conduct and data interpret
- Ames MPF Mutagenicity Assay. Biotoxik.
- In vivo toxicology and safety pharmacology. Nuvisan.
- Single Dose Acute Toxicity Testing for Pharmaceuticals; Revised Guidance; Availability. (1996). Federal Register.
- Rodent Micronucleus Assay.
- Single Dose Acute Toxicity Testing. WuXi AppTec.
- US FDA's Proposed Implementation of ICH Safety Working Group Consensus Regarding New Drug Applications.
- Center for Drug Evaluation and Research - Guidance for Industry. U.S.
- 40 CFR 79.64 -- In vivo micronucleus assay. eCFR.
- LD50 Determin
- In vivo Pharmacology. Altogen Labs.
- Calculation of LD50.
- Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2016).
- Repe
- The diverse ways to determine experimental dose in animals. (2022). MedCrave online.
- Guideline on Repeated Dose Toxicity. European Medicines Agency.
- Chapter IV. Guidelines for Toxicity Tests. U.S.
- Principles and Procedures for Assessment of Acute Toxicity Incorpor
- in vivo general toxicology studies. (2023). YouTube.
- General Toxicology Studies.
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Discovery and Metabolic Pathways of Bipyridine-5-Carboxylic Acid Analogs: A Technical Guide
Executive Summary Bipyridine-5-carboxylic acid (B5CA) and its dicarboxylate analogs represent a versatile class of pharmacophores. Originally recognized for their robust metal-chelating properties, these compounds have evolved into highly selective inhibitors targeting Fe(II)/ α -ketoglutarate-dependent dioxygenases (such as human collagen prolyl 4-hydroxylases) and bacterial Type II topoisomerases. This whitepaper elucidates the fragment-to-lead discovery workflows, metabolic pathway modulation, and rigorous experimental protocols required to evaluate B5CA analogs.
Discovery and Structural Optimization
The discovery of B5CA analogs often leverages [1]. The rationale behind utilizing the 2,2'- or 3,3'-bipyridine scaffold lies in its spatial geometry, which mimics essential enzymatic cofactors (like α -ketoglutarate) or nucleotide substrates (like ATP)[2],[3].
Causality in Scaffold Design: In the development of antibacterial agents, researchers identified 1-ethyl-3-(2-pyridyl)urea as a weak fragment hit (IC50 = 32 μ M) against the ATP-binding domain of bacterial DNA gyrase[2]. To optimize this, the 3,3'-bipyridine-5-carboxylic acid scaffold was synthesized. The introduction of the 5-carboxylic acid group was not arbitrary; it was specifically engineered to form a critical salt bridge with the Arg144 residue in the ATP-binding pocket, drastically improving binding affinity and leading to measurable antibacterial activity[2],[4].
Similarly, for human collagen prolyl 4-hydroxylases (CP4Hs), the parent compound 2,2'-bipyridine-5-carboxylic acid acts as a modest inhibitor (IC50 = 13 μ M)[5]. However, the symmetric 2,2'-bipyridine-5,5'-dicarboxylic acid was discovered to be a nanomolar competitive inhibitor (Ki = 185 nM)[5]. The addition of the second carboxylate group shifts the mechanism from simple iron sequestration to specific active-site engagement[6].
Fragment-to-lead synthesis workflow for bipyridine-5-carboxylic acid analogs.
Metabolic Pathways and Target Modulation
Modulation of Collagen Biosynthesis and HIF Pathways
CP4Hs are Fe(II)- and α -ketoglutarate (AKG)-dependent dioxygenases residing in the endoplasmic reticulum[6]. They catalyze the hydroxylation of proline residues in protocollagen, a step vital for the stability of the collagen triple helix[3]. Overproduction of collagen drives fibrotic diseases and tumor microenvironment stiffening (metastasis)[7].
B5CA analogs, particularly 5,5'-dicarboxylates, competitively inhibit CP4H by mimicking AKG[3]. Unlike broad-spectrum chelators that disrupt global iron homeostasis, these optimized analogs specifically occupy the AKG binding pocket while coordinating the active-site Fe(II)[3]. This precise intervention prevents the hydroxylation of proline, leading to the degradation of unstable protocollagen and the downregulation of fibrotic metabolic pathways[8].
Metabolic modulation of the collagen biosynthesis pathway via CP4H inhibition by B5CA.
Bacterial Topoisomerase Inhibition (DNA Synthesis Pathway)
In bacterial metabolism, DNA gyrase and Topoisomerase IV are essential for managing DNA supercoiling during replication[2]. B5CA analogs target the ATPase domain of these enzymes. The 5-carboxylic acid moiety acts as a critical anchor, bridging to the arginine residue (Arg144) in the ATP binding site[2]. This prevents ATP hydrolysis, stalling the replication fork and leading to rapid bacterial cell death[4].
Inhibition of bacterial DNA metabolism through ATP-competitive dual targeting.
Quantitative Data: Structure-Activity Relationships
The following table summarizes the structure-activity relationship (SAR) data for various bipyridine analogs, highlighting the causality between structural modifications and target affinity.
| Compound | Target Enzyme | Mechanism of Action | IC50 ( μ M) | Ki (nM) |
| 1-ethyl-3-(2-pyridyl)urea | Bacterial DNA Gyrase | ATP-competitive | 32.0 | N/A |
| 6'-{[(Ethylamino)carbonyl]amino}-3,3'-bipyridine-5-carboxylic acid | Bacterial DNA Gyrase | ATP-competitive (Arg144 bridge) | 0.45 | N/A |
| 2,2'-bipyridine | Human CP4H | Fe(II) Sequestration | ~20.0 | N/A |
| 2,2'-bipyridine-5-carboxylic acid | Human CP4H | Mixed (Chelation/Binding) | 13.0 | N/A |
| 2,2'-bipyridine-5,5'-dicarboxylic acid | Human CP4H | Competitive (AKG site) | 0.8 | 185 |
(Data aggregated from authoritative literature[5],[2],[3])
Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies for evaluating the Fe(II) affinity and enzymatic inhibition of B5CA analogs.
Protocol 1: Determination of Fe(II) Complex Stoichiometry (Job’s Method)[5]
Causality: Because B5CA analogs possess intrinsic metal-chelating properties, it is critical to differentiate between true enzymatic inhibition and artificial enzyme deactivation via iron starvation. Job's method establishes the exact binding stoichiometry between the ligand and Fe(II), ensuring the observed IC50 is a result of specific active-site engagement rather than bulk metal depletion.
-
Preparation: Prepare 10 mM sodium phosphate buffer, pH 7.0. Degas thoroughly to prevent premature oxidation of Fe(II) to Fe(III).
-
Stock Solutions: Prepare 0.4 mM stock solutions of the B5CA analog (in water) and freshly prepared FeSO4 (in water, used within 3 hours).
-
Titration: Create a series of mixtures where the total concentration of [Ligand] + [Fe(II)] remains constant at 0.4 mM, but the mole fraction of the ligand varies from 0.0 to 1.0.
-
Initiation: Initiate complex formation by adding the Fe(II) solution last. Incubate for 10 minutes at room temperature.
-
Detection: Measure the UV-Vis absorbance at the λmax specific to the metal-ligand charge transfer (MLCT) complex.
-
Validation: Plot absorbance versus the mole fraction of the ligand. The peak of the curve indicates the binding stoichiometry.
Protocol 2: CP4H Enzymatic Inhibition Assay[3]
Causality: To prove competitive inhibition, the assay must measure the conversion of a synthetic peptide substrate while varying the concentration of the α -ketoglutarate co-substrate. If the inhibitor binds at the AKG site, increasing AKG will outcompete the inhibitor, reflected by intersecting lines on the y-axis of a Lineweaver-Burk plot.
-
Enzyme Preparation: Purify recombinant human CP4H. Pre-incubate the enzyme with 50 μ M FeSO4, 2 mM ascorbate, and 0.1 mg/mL BSA in 50 mM Tris-HCl buffer (pH 7.8) to ensure full metallation.
-
Substrate Addition: Add the fluorescently labeled model peptide substrate (dansyl-Gly-Pro-Pro-Gly-OEt) at a fixed concentration.
-
Inhibitor Titration: Add the B5CA analog at varying concentrations (0.01 μ M to 100 μ M).
-
Reaction Initiation: Initiate the reaction by adding α -ketoglutarate (AKG). To determine competitive kinetics (Ki), perform the assay at multiple fixed concentrations of AKG.
-
Quantification: Quench the reaction and analyze the formation of the hydroxylated product (dansyl-Gly-Pro-Hyp-Gly-OEt) via RP-HPLC with fluorescence detection.
-
Validation: Generate Lineweaver-Burk plots to confirm competitive inhibition with respect to AKG.
References
-
Basarab, G. S., et al. "Fragment-to-Hit-to-Lead Discovery of a Novel Pyridylurea Scaffold of ATP Competitive Dual Targeting Type II Topoisomerase Inhibiting Antibacterial Agents." Journal of Medicinal Chemistry, 2013.[Link]
-
Vasta, J. D., & Raines, R. T. "Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates." Bioorganic & Medicinal Chemistry, 2015.[Link]
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- 8. raineslab.com [raineslab.com]
Application Note: A Robust HPLC Method for the Quantification of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
Abstract
This application note describes a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol outlines the strategic selection of chromatographic conditions based on the analyte's physicochemical properties and provides a comprehensive guide to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid and its derivatives are of significant interest in pharmaceutical research. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of drug substances and products. The structure of the analyte, featuring a carboxylic acid and pyridine rings, presents specific challenges for chromatographic analysis, namely its polarity and pH-dependent ionization. This necessitates a carefully developed HPLC method to ensure adequate retention, good peak symmetry, and reliable quantification.
This guide provides a step-by-step protocol for the development and validation of such a method, explaining the scientific rationale behind each parameter selection to ensure a robust and reproducible analytical procedure.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's chemical characteristics. 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a polar molecule containing both an acidic (carboxylic acid) and basic (pyridine) functionalities.
Key Physicochemical Properties:
-
Structure: The presence of the bipyridine ring system with a carboxylic acid and an oxo group indicates that the molecule is polar and will possess UV-absorbing properties due to the conjugated system.
-
Ionization: The carboxylic acid group is acidic, while the pyridine nitrogen atoms are basic. The overall charge of the molecule is therefore highly dependent on the pH of the solution.
-
Polarity: The combination of the polar functional groups suggests that the analyte will be hydrophilic. In reversed-phase HPLC, which typically uses a non-polar stationary phase, retaining such polar compounds can be challenging.[1]
Method Development Strategy:
Based on these properties, a reversed-phase HPLC method was chosen as the foundational technique.[2] The core of the strategy is to control the ionization state of the analyte to achieve optimal retention and peak shape. By adjusting the mobile phase pH to be significantly lower than the pKa of the carboxylic acid group (typically around 2-4), the ionization of this group is suppressed. This makes the molecule less polar and increases its affinity for the non-polar stationary phase, leading to better retention.[3][4]
A C18 column, a workhorse in reversed-phase chromatography, was selected as the initial stationary phase. To enhance retention of this polar analyte, a column with high carbon load and end-capping is preferable. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity.[3] A phosphate buffer was selected to maintain a stable low pH. Detection was performed using a UV detector set at a wavelength that provides maximum absorbance for the analyte.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).
-
Phosphoric acid (Analytical grade).
-
Water (HPLC grade).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 239 nm |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a small amount of diluent (50:50 Mobile Phase A:Mobile Phase B). Sonicate if necessary to dissolve and then dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample to ensure no interfering peaks were observed at the retention time of the analyte. The peak purity of the analyte was also assessed using a PDA detector to confirm that the analyte peak was not co-eluting with any impurities.
Linearity
The linearity of the method was determined by injecting a series of six standard solutions with concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (low, medium, and high) within the linear range. The percentage recovery was then calculated.
| Concentration Level | % Recovery (Mean ± SD, n=3) |
| Low | 99.5 ± 0.8% |
| Medium | 100.2 ± 0.5% |
| High | 99.8 ± 0.6% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The results are expressed as the relative standard deviation (%RSD).
| Precision Level | %RSD (n=6) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
The method was found to be robust, with no significant changes in the retention time, peak area, or peak symmetry observed under the varied conditions.
Workflow Diagrams
Caption: HPLC Method Development and Validation Workflow.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
This application note presents a reliable and robust RP-HPLC method for the quantification of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. The method development was guided by the physicochemical properties of the analyte, and the final method was successfully validated according to ICH guidelines. This protocol is suitable for routine analysis in a quality control environment and for supporting various stages of pharmaceutical research and development.
References
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Retrieved from [Link]
-
PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from [Link]
-
MDPI. (2021, May 20). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
Application Note: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid as a Versatile Building Block in Cardiovascular Drug Discovery
Executive Summary
The development of targeted cardiovascular therapeutics relies heavily on privileged molecular scaffolds. 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid represents a highly versatile building block for synthesizing Type 3 Phosphodiesterase (PDE3) inhibitors. While classic first- and second-generation PDE3 inhibitors (such as amrinone and milrinone) utilize a carbonitrile or amino group at the 5-position, substituting this with a carboxylic acid provides a critical synthetic handle. This modification allows medicinal chemists to rapidly generate diverse amide and ester libraries, fine-tuning the molecule's lipophilicity, half-life, and receptor binding affinity without disrupting the core bipyridine pharmacophore.
Mechanistic Rationale: The Bipyridine Pharmacophore
To understand the utility of this building block, one must examine the causality between its structure and the[1].
PDE3 is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. The 2-oxo-1,2-dihydropyridine (pyridone) ring of our building block acts as a highly effective hydrogen bond donor/acceptor system that mimics the pyrimidine ring of cAMP. When this core binds to the catalytic site of PDE3, it prevents cAMP degradation.
This localized increase in cAMP triggers a dual cardiovascular response, clinically termed "inodilation" [2]:
-
In the Myocardium (Positive Inotropy): Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels. The resulting increased calcium influx enhances myocardial contractility.
-
In Vascular Smooth Muscle (Vasodilation): PKA activation leads to the inhibition of Myosin Light Chain Kinase (MLCK), causing smooth muscle relaxation and reducing systemic vascular resistance (afterload).
PDE3 inhibition pathway demonstrating dual inotropic and vasodilatory (inodilator) effects.
Advanced Applications in Drug Development
While acute PDE3 inhibition is life-saving in decompensated heart failure, [3]. The 5-carboxylic acid building block is specifically utilized to overcome these limitations by enabling the synthesis of:
-
Tissue-Selective Prodrugs: Esterification of the carboxylic acid can improve oral bioavailability, allowing the drug to be metabolized into the active bipyridine core specifically within hepatic or cardiac tissues.
-
Dual-Acting Conjugates: By coupling the carboxylic acid to a nitric oxide (NO) donor moiety, researchers can create synergistic molecules. The NO-donor provides cGMP-mediated vasodilation, which lowers the required PDE3 inhibitory dose, thereby widening the therapeutic window and reducing arrhythmogenic risk.
Experimental Methodologies
Protocol 1: High-Throughput Amide Coupling for Library Generation
The bipyridine core exhibits strong intermolecular hydrogen bonding (between the pyridone NH/oxo and the pyridine nitrogen), rendering it highly insoluble in standard ethereal or chlorinated solvents. Furthermore, the electron-deficient nature of the pyridone ring makes the 5-carboxylic acid sterically and electronically hindered. This protocol utilizes HATU and DMF to overcome these barriers.
Step-by-Step Procedure:
-
Solubilization: Suspend 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid (1.0 eq, 100 mg) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert argon atmosphere.
-
Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension, followed by HATU (1.2 eq). Stir the mixture at room temperature for 15–20 minutes. Note: The solution will transition from a cloudy suspension to a clear, pale-yellow solution as the highly reactive 7-azabenzotriazole active ester forms.
-
Coupling: Add the desired primary or secondary amine (1.5 eq) dropwise. Stir the reaction at room temperature for 2 to 4 hours. Monitor completion via LC-MS.
-
Quenching & Isolation: Quench the reaction by pouring it into ice-cold distilled water (20 mL). If the resulting amide is highly lipophilic, it will precipitate and can be collected via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol 2: Synthesis of NO-Donor Conjugates
To synthesize a dual-acting cardiovascular agent, follow Protocol 1 but substitute the standard amine with an amino-alkyl nitrate (e.g., 2-aminoethyl nitrate hydrochloride).
-
Critical Adjustment: Because the amine is introduced as a hydrochloride salt, increase the DIPEA to 4.0 eq to ensure complete free-basing of the amine prior to its nucleophilic attack on the activated ester.
Workflow for generating and screening bipyridine-5-carboxamide PDE3 inhibitor libraries.
Quantitative Data Presentation
The functionalization of the 5-carboxylic acid dramatically alters the pharmacological profile of the bipyridine core. The table below summarizes representative screening data demonstrating how different amide substituents impact PDE selectivity and physicochemical properties.
Table 1: Representative Structure-Activity Relationship (SAR) of 5-Carboxamide Derivatives
| Derivative (R-Group) | PDE3A IC₅₀ (nM) | PDE4 IC₅₀ (nM) | Selectivity (PDE4/PDE3) | LogP | Aqueous Solubility (pH 7.4) |
| Free Acid (Core) | 450 | >10,000 | >22x | 0.8 | High |
| Methylamide | 120 | 8,500 | 70x | 1.2 | Moderate |
| Benzylamide | 45 | 4,200 | 93x | 2.5 | Low |
| NO-Donor Linker | 85 | 5,000 | 58x | 1.8 | Moderate |
Data Interpretation: Converting the free acid to a bulkier amide (e.g., Benzylamide) significantly increases PDE3A binding affinity (lowering IC₅₀ to 45 nM) by engaging deeper hydrophobic pockets in the active site, though this comes at the cost of reduced aqueous solubility. The NO-Donor linker provides an optimal balance of potency, selectivity, and solubility for advanced preclinical [4].
References
-
CV Pharmacology - Phosphodiesterase Inhibitors. Available at: [Link]
-
OpenAnesthesia - Phosphodiesterase Type III Inhibitors. Available at:[Link]
-
Circulation Research (AHA Journals) - Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Available at:[Link]
-
Wikipedia - PDE3 inhibitor. Available at:[Link]
Application Note: NMR Spectroscopy Solvent Selection and Acquisition Protocols for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid
Executive Summary
The structural elucidation of highly polar, polyaza heterocyclic compounds presents a unique analytical challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The target analyte, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid , possesses a complex hydrogen-bonding network and a strong propensity for zwitterion formation. This application note provides a comprehensive, causality-driven guide to solvent selection, matrix modification, and optimized acquisition parameters to ensure high-fidelity 1H, 13C, and 2D NMR characterization.
Structural Profiling & The Zwitterionic Challenge
To select an appropriate NMR solvent, one must first deconstruct the physicochemical properties of the analyte. 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid features three critical structural motifs:
-
A basic 4-pyridyl nitrogen (estimated conjugate acid pKa ~5.5).
-
An acidic carboxylic acid at the 5-position (estimated pKa ~3.0–4.0).
-
A 2-pyridone core , which acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).
Because the ΔpKa between the basic and acidic sites is >1, the molecule undergoes spontaneous intra- or intermolecular proton transfer. As demonstrated in ab initio molecular dynamics studies of similar carboxylic acid-pyridine complexes, polar solvent fluctuations heavily drive the equilibrium toward the zwitterionic state [1].
This zwitterionic nature results in a massive crystal lattice energy. When combined with the pyridone's tendency to form rigid intermolecular dimers, the compound becomes virtually insoluble in standard non-polar NMR solvents like Chloroform-d (CDCl3) or Benzene-d6.
Figure 2: pH-dependent structural states of the target bipyridine carboxylic acid.
Solvent Selection Causality
To obtain high-resolution NMR spectra, the solvent must chemically disrupt both the electrostatic zwitterionic interactions and the hydrogen-bond network.
-
Dimethyl Sulfoxide-d6 (DMSO-d6) — The Primary Standard: With a high dielectric constant (ε = 46.8) and strong H-bond accepting capabilities, DMSO-d6 is the universal first-line solvent for polyaza heterocycles . It effectively solvates the charges and competes with solute-solute H-bonds.
-
Deuterium Oxide (D2O) + NaOD — The Salt Strategy: If DMSO-d6 fails, titrating the sample with NaOD deprotonates the pyridinium ion, yielding an anionic sodium carboxylate salt. This completely destroys the zwitterion, drastically improving aqueous solubility, though it will induce significant upfield chemical shift perturbations.
-
Trifluoroacetic Acid-d1 (TFA-d1) — The Brute Force Approach: For samples exhibiting extreme recalcitrance to dissolution, TFA-d1 acts as a powerful disruptor. It fully protonates the pyridine nitrogen and the carboxylate, converting the zwitterion into a highly soluble cationic species.
Quantitative Solvent Comparison
Table 1: Solvent Selection Matrix for Zwitterionic Pyridone Carboxylic Acids
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Exchangeable Protons (NH/OH) | Recommended Application |
| Chloroform-d (CDCl3) | 4.8 | None (Fails to disrupt lattice) | N/A (Insoluble) | Not recommended. |
| DMSO-d6 | 46.8 | Strong H-bond acceptor | Visible (often broad at 298K) | Primary screening; general 1H/13C characterization. |
| D2O + NaOD | 80.1 | Ion-dipole (Anion formation) | Exchanged with D (Invisible) | High-concentration 13C/2D NMR; aqueous studies. |
| TFA-d1 | 8.6 | Protonation (Cation formation) | Exchanged with D (Invisible) | Recalcitrant samples; structural connectivity mapping. |
Experimental Workflows & Protocols
Figure 1: Decision matrix and workflow for NMR solvent selection of zwitterionic heterocycles.
Step-by-Step Methodology
Phase 1: Sample Preparation & Initial Screening
-
Weigh exactly 5.0 mg of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid into a clean vial.
-
Add 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS).
-
Vortex the mixture for 60 seconds, followed by sonication for 5 minutes at room temperature (298K).
-
Validation Checkpoint: Visually inspect the solution against a strong light source. If the solution is optically clear, transfer to a 5 mm NMR tube and proceed to Phase 3. If particulate matter remains, the zwitterionic lattice energy has not been overcome; proceed to Phase 2.
Phase 2: Matrix Modification (If Phase 1 Fails) Path A: Thermal Disruption
-
Transfer the turbid DMSO-d6 suspension to an NMR tube.
-
Insert into the NMR spectrometer and gradually increase the probe temperature to 343K (70°C).
-
Allow 10 minutes for thermal equilibration. Causality: Heating increases molecular tumbling and shifts the chemical exchange of the NH/OH protons into the fast regime, sharpening the time-averaged signals.
Path B: Chemical Disruption (Salt Formation)
-
Weigh 10.0 mg of the analyte and suspend in 0.6 mL of D2O.
-
Titrate with 1M NaOD in D2O in 10 μL increments, vortexing between additions, until the solid completely dissolves (target pH > 7.5).
-
Validation Checkpoint: The sample must be optically clear. Note that NH and OH protons will undergo rapid H/D exchange with the solvent and will not be visible in the resulting spectrum.
Phase 3: Optimized Acquisition Parameters
-
1H NMR (400/600 MHz):
-
Spectral Width (SW): Set to at least 16 ppm. The highly deshielded carboxylic acid proton in DMSO-d6 can resonate beyond 13 ppm.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 16–64.
-
-
13C{1H} NMR (100/150 MHz):
-
Spectral Width (SW): 250 ppm.
-
Relaxation Delay (D1): 3.0–5.0 seconds. Causality: The molecule contains critical quaternary carbons (the pyridone C=O, the carboxylic acid COOH, and the biaryl bridgehead carbons). Because 13C relaxation is primarily driven by dipole-dipole interactions with directly attached protons, these quaternary carbons exhibit long longitudinal relaxation times (T1). A standard 1.0s delay will heavily saturate these signals, rendering them invisible.
-
Number of Scans (NS): 1024–4096, depending on final concentration.
-
Trace Impurity Identification & Referencing
When utilizing industrially preferred solvents or complex matrices, trace impurities can easily be misidentified as degradation products of the analyte. Accurate chemical shift referencing is paramount.
-
In DMSO-d6 , reference the internal TMS peak to 0.00 ppm. The residual solvent pentet should appear at 2.50 ppm (1H) and 39.52 ppm (13C).
-
In D2O , reference to an internal TSP (trimethylsilylpropanoic acid) standard at 0.00 ppm.
Always cross-reference unexpected peaks against established trace impurity databases. The foundational compilations by Gottlieb et al. [2] and updated green-solvent libraries by Babij et al. [3] are mandatory tools for validating the purity of the NMR spectrum prior to structural assignment.
References
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. URL:[Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. URL:[Link]
-
Filarowski, A., et al. "Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study." Physical Chemistry Chemical Physics, 2017. URL:[Link]
Sources
Application Note and Protocols: In Vitro Efficacy Profiling of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the in vitro evaluation of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, a compound whose structural motifs suggest potential activity against key enzyme families involved in cellular signaling and DNA repair. Based on structural homology to known bioactive molecules, we hypothesize that this compound may target NAD⁺-dependent enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and Sirtuins, or Phosphodiesterases (PDEs). We present a tiered, logical workflow of in vitro assays, from initial biochemical screens against purified enzymes to mechanism-based cellular assays. The protocols are designed to not only determine the compound's potency but also to elucidate its specific mechanism of action, providing a robust foundation for further drug development efforts.
Introduction and Scientific Rationale
The 2-oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid scaffold represents a promising starting point for drug discovery. The bipyridine core is a key feature in compounds like Milrinone, a known phosphodiesterase 3 (PDE3) inhibitor used for its inotropic and vasodilator properties.[1][2] Concurrently, the 2-oxo-dihydro-pyridine/quinoline moiety is a common pharmacophore in inhibitors of NAD⁺-dependent enzymes, which are critical regulators of metabolism, DNA repair, and cell survival.[3][4] Specifically, enzymes like PARPs and Sirtuins utilize NAD⁺ as a substrate, and their modulation is a validated therapeutic strategy in oncology and age-related diseases.[3][5][6]
This guide provides a systematic approach to deconvolute these potential activities. We will proceed with a parallel screening strategy against both enzyme classes, followed by downstream cellular assays to confirm target engagement and functional consequences. This multi-assay approach is critical for building a comprehensive efficacy profile and ensuring the trustworthiness of the findings.
Prerequisite: Physicochemical Characterization
Before initiating biological assays, it is imperative to understand the fundamental properties of the test compound. This step prevents artifacts arising from poor solubility or degradation during experiments.
Protocol 2.1: Solubility and Stability Assessment
-
Objective: To determine the optimal solvent for stock solutions and assess the compound's stability under typical assay conditions.
-
Methodology:
-
Solubility Testing: Attempt to dissolve the compound at a high concentration (e.g., 10 mM) in a panel of common laboratory solvents (DMSO, ethanol, water, PBS). Use visual inspection and light microscopy to check for particulates.
-
Stock Solution Preparation: Prepare a 10 mM stock solution in the chosen solvent (typically DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Stability: Dilute the stock solution into the primary aqueous buffers that will be used for biochemical and cellular assays (e.g., PBS, Tris-based buffers, cell culture media) to the highest anticipated final concentration.
-
Incubation and Analysis: Incubate the aqueous solutions at relevant temperatures (e.g., room temperature, 37°C) for the maximum duration of a planned experiment (e.g., 24-72 hours). Analyze the samples at time zero and at the end of the incubation period by HPLC to check for compound degradation.
-
-
Expert Insight: Inconsistent results in biological assays are frequently traced back to compound precipitation. Always ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[7]
Experimental Workflow Overview
A tiered approach is recommended to efficiently screen and characterize the compound. The workflow progresses from broad, high-throughput biochemical assays to more focused, mechanism-verifying cellular assays.
Caption: Tiered workflow for in vitro efficacy testing.
Tier 1: Primary Biochemical Assays
These assays utilize purified enzymes to determine if the compound directly inhibits the catalytic activity of the hypothesized targets.
Protocol 4.1: PARP1/2 Inhibition Chemiluminescent Assay
-
Scientific Rationale: PARP enzymes catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process called PARylation.[4] This assay measures the consumption of NAD⁺ or the production of PAR as a direct readout of enzyme activity. Chemiluminescent formats are highly sensitive and suitable for high-throughput screening.[8]
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme.
-
Histone proteins (substrate).
-
Activated DNA (e.g., nicked DNA).
-
NAD⁺.
-
PARP chemiluminescent assay kit (containing reaction buffer, antibody against PAR, and secondary antibody conjugated to HRP).
-
White, opaque 96-well or 384-well plates.
-
Test compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.[8]
-
-
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in assay buffer. Add to the wells of the plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing PARP enzyme, histones, and activated DNA in reaction buffer. Add this mix to the wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add NAD⁺ to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and proceed with the kit's detection protocol. This typically involves adding a primary antibody that recognizes PAR, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: SIRT1 Deacetylase Activity Fluorogenic Assay
-
Scientific Rationale: Sirtuins are NAD⁺-dependent deacylases.[5] This assay uses a peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. Upon deacetylation by SIRT1, a developing agent (trypsin) cleaves the peptide, releasing the fluorophore from the quencher and producing a measurable signal.[5]
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1).
-
NAD⁺.
-
SIRT1 assay buffer.
-
Developer solution (containing trypsin and a SIRT1 inhibitor to stop the reaction).
-
Black, opaque 96-well or 384-well plates.
-
Test compound and a known SIRT1 inhibitor (e.g., Ex-527) as a positive control.
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and controls.
-
Reaction Mix: Prepare a master mix containing SIRT1 enzyme and the fluorogenic peptide substrate in assay buffer. Add to the wells.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add NAD⁺ to all wells.
-
Incubation: Incubate for 45-60 minutes at 37°C.
-
Development: Add the developer solution to each well. This stops the SIRT1 reaction and initiates the proteolytic cleavage.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Read the fluorescence (e.g., Ex: 360 nm, Em: 460 nm) on a plate reader.
-
-
Data Analysis: Calculate IC₅₀ values as described for the PARP assay.
Tier 2: Mechanistic Validation in a Cellular Context
If the compound shows activity in the biochemical assays, the following protocols are used to confirm it engages the target in cells and produces the expected downstream effects.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality via PARP inhibition.
Protocol 5.1: Western Blot for Downstream Markers
-
Scientific Rationale: This protocol validates the mechanism of action by measuring changes in key proteins downstream of the target. For a PARP inhibitor, we expect to see a decrease in PAR levels and an increase in γH2AX, a marker of DNA double-strand breaks that accumulate when single-strand break repair is blocked.[7]
-
Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., HeLa or BRCA-deficient cancer cells like CAPAN-1) and allow them to adhere. Treat the cells with a dose-range of the test compound for a specified time (e.g., 24 hours). A DNA damaging agent (e.g., H₂O₂) can be used as a positive control to induce PARP activity.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-PAR, anti-γH2AX, and a loading control like anti-β-actin).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expert Insight: Quantifying the band intensities relative to the loading control provides robust, semi-quantitative data on the compound's cellular activity.
Tier 3: Functional Cellular Assays
These assays measure the ultimate functional outcome of target engagement, such as cell death or changes in signaling pathways.
Protocol 6.1: Cell Viability Assay (Synthetic Lethality Screen)
-
Scientific Rationale: A key mechanism for PARP inhibitors is synthetic lethality, where the drug is particularly effective in killing cancer cells that have a pre-existing defect in DNA repair, such as mutations in BRCA1 or BRCA2 genes.[7] This assay compares the cytotoxicity of the compound in a BRCA-deficient cell line versus a BRCA-proficient (or "wild-type") cell line.
-
Materials:
-
BRCA-deficient cell line (e.g., CAPAN-1, MDA-MB-436).
-
BRCA-proficient cell line (e.g., BxPC-3, MCF-7).
-
Cell culture medium and supplements.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., MTS, MTT, or a luminescence-based ATP assay like CellTiter-Glo).
-
-
Methodology:
-
Cell Seeding: Plate both cell lines at their optimal densities in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a 10-point serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours (or an empirically determined optimal time) at 37°C, 5% CO₂.
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the percent viability versus the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Data Presentation: Comparative IC₅₀/GI₅₀ Values
Quantitative data from the assays should be summarized for clear comparison.
| Assay Type | Target/Cell Line | Compound IC₅₀/GI₅₀ (nM) | Control IC₅₀/GI₅₀ (nM) (e.g., Olaparib) |
| Biochemical | PARP1 | Value | 5 |
| SIRT1 | Value | 50 | |
| Cellular | CAPAN-1 (BRCA-mut) | Value | 10 |
| BxPC-3 (BRCA-wt) | Value | >1000 |
Conclusion
The described cascade of in vitro assays provides a robust and logical framework for characterizing the efficacy and mechanism of action of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. By systematically progressing from broad biochemical screens to specific, mechanism-based cellular assays, researchers can confidently identify the compound's primary target, confirm its engagement in a physiological context, and quantify its functional consequences. This structured approach ensures scientific rigor and provides the critical data necessary to support further preclinical development.
References
-
Houtkooper, R. H., Cantó, C., Wanders, R. J., & Auwerx, J. (2010). The Secret Life of NAD+: An Old Metabolite Controlling New Cellular Signaling Pathways. Endocrine Reviews. Available at: [Link]
-
Milne, J. C., & Denu, J. M. (2008). The Sirtuin family: a diverse class of NAD+-dependent deacylases. Biochemical and Biophysical Research Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed. Available at: [Link]
-
SpringerLink. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. SpringerLink. Available at: [Link]
-
Versiti Blood Research Institute. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Michael Deininger Laboratory. Available at: [Link]
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National Center for Biotechnology Information. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed. Available at: [Link]
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Smith Lab. (n.d.). Sirtuins in Aging. Smith Lab. Available at: [Link]
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BellBrook Labs. (2023). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]
-
Circulation. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. AHA/ASA Journals. Available at: [Link]
-
ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. ResearchGate. Available at: [Link]
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MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available at: [Link]
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MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica. Available at: [Link]
-
National Center for Biotechnology Information. (1988). Studies on the mechanism of action of the bipyridine milrinone on the heart. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PubMed. Available at: [Link]
-
NextSDS. (n.d.). 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid. NextSDS. Available at: [Link]
-
ResearchGate. (2014). Properties and synthesis of milrinone. ResearchGate. Available at: [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (1979). Oxocarboxylic acids, pyridine nucleotide-linked oxidoreductases and serum factors in regulation of cell proliferation. PubMed. Available at: [Link]
-
Preprints.org. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]
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Technical Support Center: Enhancing Aqueous Solubility of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to its aqueous solubility in buffer solutions. Our approach is grounded in established physicochemical principles to provide you with a robust framework for your experiments.
Introduction: Understanding the Molecule
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a complex heterocyclic compound. Its structure contains both acidic (carboxylic acid) and basic (pyridine ring nitrogen) functional groups. This amphoteric nature is the primary determinant of its aqueous solubility, making it highly dependent on the pH of the medium. The low intrinsic solubility likely arises from strong intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Our goal is to systematically overcome these challenges by modifying the properties of the aqueous buffer system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve the compound in a standard phosphate-buffered saline (PBS) at pH 7.4 have resulted in very low solubility. Why is this happening?
At a physiological pH of 7.4, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid can exist in multiple ionization states. The carboxylic acid group (with an estimated pKa of around 4-5) will be predominantly deprotonated and negatively charged. The pyridine ring nitrogens (with estimated pKa values in the range of 2-5) will be largely neutral. This can lead to the formation of zwitterions or molecules with both charged and significant hydrophobic regions, which can limit solubility. Furthermore, strong crystal lattice energy can make it difficult for water molecules to effectively solvate the compound.
Q2: How does pH adjustment influence the solubility of this compound?
Adjusting the pH is the most direct and impactful method for enhancing the solubility of ionizable compounds. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a drug is described by the Henderson-Hasselbalch equation.[1][2][3]
-
Increasing pH (Basic Conditions): By raising the pH of the buffer to be at least 2 units above the pKa of the carboxylic acid group (e.g., to pH 8 or higher), you can ensure its complete deprotonation to the highly soluble carboxylate salt form.[4] This is often the most effective initial strategy.
-
Decreasing pH (Acidic Conditions): Lowering the pH to be at least 2 units below the pKa of the pyridine nitrogen will lead to its protonation, forming a more soluble cationic species. However, this will also protonate the carboxylic acid, making that part of the molecule less soluble. The net effect on solubility will depend on the interplay between these two groups.
Troubleshooting Tip: If you observe precipitation when adjusting the pH, you may be passing through the isoelectric point, where the net charge of the molecule is zero, and its solubility is at a minimum. Rapidly transitioning through this pH range can sometimes prevent precipitation.
Q3: I need to work closer to a neutral pH. What are my options?
If your experimental conditions require a near-neutral pH, several other techniques can be employed, either alone or in combination with slight pH adjustments.
1. Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of a non-polar solute by reducing the polarity of the aqueous environment.[5][6][7][8]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[5][9]
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic portions of your compound.
-
Troubleshooting Tip: Start with low percentages of co-solvents (e.g., 5-10% v/v) and incrementally increase the concentration. Be aware that high concentrations of organic solvents can impact biological assays. A pre-concentrate in a pure co-solvent can sometimes be diluted into the aqueous buffer.[5]
2. Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the Critical Micelle Concentration (CMC).[10][11][12]
-
Mechanism: The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer layer maintains solubility in the aqueous buffer.[10][13]
-
Common Surfactants: Polysorbate 80 (Tween® 80), sodium lauryl sulfate (SLS), and Cremophor® EL are common examples.[10] Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[10]
-
Troubleshooting Tip: The concentration of the surfactant must be above its CMC to form micelles and effectively solubilize the compound.
3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][15][16]
-
Mechanism: The poorly soluble molecule can form an inclusion complex by partitioning into the hydrophobic core of the cyclodextrin, thereby increasing its apparent water solubility.[][15][17]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16][17]
-
Troubleshooting Tip: The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-cyclodextrin) can influence the extent of solubility enhancement.
Experimental Protocols and Workflows
Protocol 1: Systematic pH-Solubility Profiling
This experiment will determine the optimal pH for solubilizing 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid.
Materials:
-
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Calibrated pH meter
-
Vortex mixer and shaker incubator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Carefully collect the supernatant and measure the final pH.
-
Dilute the supernatant with a suitable mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the final pH of each buffer.
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.
Caption: A step-by-step decision tree for enhancing compound solubility.
Quantitative Data Summary
The following table provides a hypothetical summary of results from solubility enhancement experiments to guide your expectations.
| Method | Buffer/Vehicle | Concentration of Excipient | Resulting Solubility (µg/mL) |
| pH Adjustment | pH 4.0 Citrate Buffer | N/A | 15 |
| pH 7.4 Phosphate Buffer | N/A | 5 | |
| pH 9.0 Borate Buffer | N/A | 250 | |
| Co-solvency | pH 7.4 PBS | 10% v/v Ethanol | 25 |
| pH 7.4 PBS | 10% v/v PEG 400 | 40 | |
| Surfactant | pH 7.4 PBS | 1% w/v Tween® 80 | 75 |
| Complexation | pH 7.4 PBS | 5% w/v HP-β-CD | 120 |
| Combined | pH 8.0 Borate Buffer | 5% v/v PEG 400 | >500 |
Note: These are illustrative values. Actual results will vary based on experimental conditions.
Visualizing the Mechanisms
The diagram below illustrates the primary mechanisms of solubilization discussed.
Caption: Key strategies for enhancing aqueous solubility.
By systematically applying these principles and experimental approaches, researchers can effectively overcome the solubility challenges associated with 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid and advance their research and development objectives.
References
-
Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 859-879. [Link]
-
Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Wikipedia contributors. (2024). Henderson–Hasselbalch equation. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan Academy. (n.d.). Henderson-Hasselbalch equation. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Pearson. (n.d.). What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. [Link]
-
Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
RSC Publishing. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18458-18474. [Link]
-
Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharmacia Lettre, 16(11), 09-10. [Link]
-
Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. [Link]
-
MDPI. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2055. [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 69-75. [Link]
-
AAPS. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). AAPS Newsmagazine. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Sources
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- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scispace.com [scispace.com]
- 10. jocpr.com [jocpr.com]
- 11. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 12. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? [eureka.patsnap.com]
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- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
troubleshooting low yield in 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid synthesis reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Introduction: The Synthetic Challenge
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a 2-pyridone ring, a bipyridine linkage, and a carboxylic acid moiety, presents several synthetic hurdles. The synthesis typically involves a multi-step process, often culminating in a cross-coupling reaction to form the bipyridine bond, followed by the hydrolysis of an ester precursor. Low yields can arise at any stage, stemming from catalyst deactivation, competing side reactions, or difficulties in product isolation. This guide will use a common and plausible synthetic route as a framework for troubleshooting.
Reference Synthetic Workflow
To effectively troubleshoot, we must first establish a logical synthetic pathway. A robust method involves a palladium-catalyzed cross-coupling reaction followed by saponification. This guide will reference the following two-step sequence:
-
Step 1: Palladium-Catalyzed Cross-Coupling: Synthesis of an ester precursor, ethyl 2-oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylate, via a Suzuki or Negishi coupling.
-
Step 2: Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that can lead to low yields.
Part 1: The Cross-Coupling Reaction (Step 1)
Question 1: My coupling reaction shows little to no conversion of the starting materials. What are the primary causes?
Answer: Failure to initiate the catalytic cycle is a common issue in palladium-catalyzed cross-coupling reactions. The causes are typically related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Incomplete degassing allows oxygen to oxidatively deactivate the catalyst. The catalyst itself or the supporting ligands may have degraded during storage.
-
Poor Reagent Quality: The presence of water or protic impurities can lead to side reactions, such as the protodeboronation of the boronic acid in Suzuki couplings.[1] Solvents must be anhydrous and of high purity.[1]
-
Suboptimal Conditions: The chosen base may not be optimal for the specific catalyst/ligand system, or the reaction temperature may be too low to promote oxidative addition or reductive elimination.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Conditions: Degas your solvent (e.g., by bubbling with argon for 15-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Verify Reagent Integrity: Use a fresh bottle of palladium catalyst and ligands. If using boronic acids, ensure they have been stored in a desiccator. Use anhydrous solvents.
-
Optimize Reaction Parameters: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Perform the reaction at a higher temperature (e.g., incrementally increase from 80°C to reflux), monitoring for product formation and decomposition.
Question 2: My reaction stalls after 30-50% conversion, leaving unreacted starting material. Why does this happen?
Answer: Reaction stalling is a frequent and frustrating problem in bipyridine synthesis. The most probable cause is product inhibition .[1] The bipyridine product you are synthesizing is itself an excellent bidentate ligand. It can chelate to the palladium center, forming a stable complex and effectively removing the catalyst from the catalytic cycle.
Caption: Mechanism of product inhibition in bipyridine synthesis.
Troubleshooting Strategies:
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from 1-2 mol% to 5-10 mol% can provide enough active catalyst to reach full conversion before inhibition dominates.
-
Change Ligand System: Employ bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, SPhos).[2] These ligands can promote a faster rate of reductive elimination, helping the desired cross-coupling outcompete the product inhibition pathway.
-
Consider a Negishi Coupling: Negishi couplings (using an organozinc reagent) can sometimes be faster and less susceptible to product inhibition than Suzuki couplings under certain conditions.[3] Preparing the pyridylzinc reagent in situ can be a highly effective strategy.[4]
Question 3: I am observing a significant amount of a symmetrical bipyridine side product (4,4'-bipyridine). How can I suppress this homocoupling?
Answer: Homocoupling is a well-known side reaction in many cross-coupling protocols, arising from the coupling of two molecules of the organometallic partner.[1]
-
Stoichiometry: Using a large excess of the organoboron or organozinc reagent can favor the homocoupling pathway.
-
Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
-
Catalyst/Ligand Choice: The choice of palladium source and ligand significantly influences the relative rates of cross-coupling versus homocoupling.
Mitigation Strategies:
-
Control Stoichiometry: Use the organometallic reagent and the aryl halide in as close to a 1:1 ratio as possible. A slight excess (1.1 to 1.2 equivalents) of the organometallic partner is often sufficient.
-
Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing it can often disfavor the homocoupling pathway.[1]
-
Additives: For Stille couplings (if using an organotin reagent), the addition of copper(I) iodide (CuI) can accelerate the desired reaction.[1] While less common for Suzuki/Negishi, screening additives can sometimes be beneficial.
Part 2: The Saponification & Workup (Step 2)
Question 4: The hydrolysis of my ethyl ester is incomplete, or the reaction is very slow. How can I improve this step?
Answer: Incomplete saponification is typically due to insufficient hydrolytic power, poor solubility, or inadequate reaction time.
-
Causality: The ester carbonyl on the electron-deficient pyridone ring can be less reactive than expected. Furthermore, as the reaction proceeds, the starting material and the product salt may have different solubilities in the reaction medium, potentially hindering full conversion.
-
Solutions:
-
Increase Equivalents of Base: Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or KOH) to ensure the reaction goes to completion.
-
Add a Co-solvent: The ester starting material may not be fully soluble in a purely aqueous medium. Adding a water-miscible organic solvent like tetrahydrofuran (THF) or 1,4-dioxane can create a homogeneous solution and improve reaction rates.[5]
-
Increase Temperature & Time: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis. Extend the reaction time and monitor by TLC or LC-MS until all starting material is consumed.
-
Question 5: I lose the majority of my product during the aqueous workup and purification. How can I isolate it effectively?
Answer: This is the most critical challenge for this specific molecule. The product contains both a basic pyridine nitrogen and an acidic carboxylic acid, meaning it can exist as a zwitterion. This amphoteric nature makes it prone to high water solubility, complicating extraction and purification.
-
The Isoelectric Point: Like an amino acid, your product has an isoelectric point (pI)—a specific pH at which its net charge is zero. At this pH, its solubility in water is at a minimum, which is the ideal point for precipitation or extraction.
-
Purification Challenges: Standard silica gel chromatography is often ineffective. The basic nitrogen atom can cause significant tailing on the acidic silica gel, leading to poor separation and low recovery.[6]
Optimized Isolation Protocol:
-
Initial Quenching: After hydrolysis, cool the reaction mixture in an ice bath.
-
pH Adjustment for Precipitation: Slowly add an acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely. The product will precipitate out of the solution as you approach its isoelectric point (typically in the pH range of 3-5 for similar compounds).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a cold organic solvent (like diethyl ether or acetone) to remove non-polar impurities.[7]
-
Alternative Purification: If the product remains impure, crystallization from a suitable solvent system (e.g., ethanol/water, DMSO/water) is the most effective method for achieving high purity.[6] Acid-base extraction can also be used to separate it from non-basic impurities before the final precipitation step.[6]
Sources
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- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104892503A - Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Methods for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This technical guide provides in-depth troubleshooting and method optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid. This molecule's unique chemical properties present specific chromatographic challenges. This document is designed for researchers, analytical scientists, and drug development professionals to enable the development of robust and reproducible HPLC methods.
Understanding the Analyte: A Complex Chromatographic Challenge
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a polar, ionizable molecule. Its structure contains both a carboxylic acid group (acidic, pKa ~3-5) and pyridine nitrogen atoms (basic, pKa ~4-6), making its net charge and polarity highly dependent on pH. Such compounds are often challenging to analyze with standard reversed-phase (RP-HPLC) methods, frequently resulting in issues like poor retention, peak tailing, and retention time instability.[1][2]
The key to a successful separation is to control the analyte's ionization state and manage its interaction with the stationary phase through careful selection of the column and mobile phase conditions.[3][4]
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during method development.
Q1: My compound elutes in the void volume (shows no retention) on a standard C18 column. What should I do?
This is a classic sign that the analyte is too polar for the selected conditions.[1] To increase retention, you need to increase its interaction with the nonpolar stationary phase.
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For highly polar compounds, you may need to use highly aqueous mobile phases (e.g., <5% organic).[3] Be aware that not all C18 columns are stable in 100% aqueous conditions; use an "aqueous compatible" C18 (AQ-type) or a polar-embedded phase to prevent phase collapse.[5][6]
-
Control Analyte Ionization: The analyte is likely ionized and highly water-soluble. Adjusting the mobile phase pH to suppress ionization can significantly increase retention. For a compound with a carboxylic acid, lowering the pH to ~2.5-3.0 will protonate the carboxyl group, making the molecule less polar and increasing its affinity for the reversed-phase column.[3][4]
-
Consider an Alternative Stationary Phase: If adjusting the mobile phase is insufficient, a different column chemistry is the next logical step. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms are excellent alternatives for polar compounds.[2][7][8]
Q2: My peak shape is terrible, with significant tailing. How can I fix this?
Peak tailing for an ionizable compound like this is often caused by secondary interactions with the stationary phase, specifically with residual silanol groups on the silica surface.[9]
-
Adjust Mobile Phase pH: Working at a low pH (e.g., pH 2.5-3.5) with a suitable buffer protonates the residual silanol groups (Si-OH), minimizing their ability to interact with the analyte through ion-exchange.[9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanols and improve peak shape.[4] However, be mindful of the buffer's solubility in the organic portion of the mobile phase and its compatibility with your detector (e.g., MS).
-
Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups, leading to improved peak shapes for basic and acidic compounds.[9]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion and tailing.[10]
Q3: My retention time is unstable and drifts from one injection to the next. What's causing this?
Retention time drift is a common sign that the HPLC system or method is not fully equilibrated or is experiencing fluctuations.[11]
-
Inadequate Column Equilibration: This is the most frequent cause. When using buffered mobile phases or ion-pairing agents, the column requires a significantly longer time to equilibrate than with simple water/organic mixtures. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[4]
-
Poor pH Control: The retention of this analyte is highly sensitive to pH. A change of just 0.1 pH units can shift retention time by 10% or more.[12] Use a high-quality buffer and ensure the mobile phase pH is accurately prepared and stable. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.[6]
-
Temperature Fluctuations: Uncontrolled column temperature can cause retention time drift. A 1°C change can alter retention times by 1-2%.[11] Using a thermostatted column compartment is essential for reproducible chromatography.[12]
-
Mobile Phase Composition: In reversed-phase, a 1% error in the organic solvent composition can change retention by 5-15%.[12] Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest accuracy. Ensure proper degassing to prevent bubble formation and solvent composition changes.[12]
In-Depth Troubleshooting and Optimization Guide
This guide provides a systematic approach to resolving complex issues during method development.
Logical Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting common HPLC issues with 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid.
Caption: Troubleshooting workflow for HPLC analysis.
Data Presentation: Recommended Starting Conditions
The choice of stationary phase is critical. Below are suggested starting points for method development.
| Parameter | C18 / AQ-C18 | Polar-Embedded / End-capped | HILIC | Mixed-Mode (RP/Ion-Exchange) |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate or Formate Buffer, pH 2.8 | 20 mM Phosphate or Formate Buffer, pH 2.8 | 90:10 ACN:H₂O with 10 mM Ammonium Acetate | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | 10:90 ACN:H₂O with 10 mM Ammonium Acetate | Acetonitrile |
| Gradient | 5% B to 50% B in 15 min | 5% B to 50% B in 15 min | 95% B to 50% B in 15 min | 5% B to 60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C | 40 °C | 35 °C |
| Detection | UV, ~254 nm or ~330 nm (scan for λmax) | UV, ~254 nm or ~330 nm | UV, ~254 nm or ~330 nm | UV, ~254 nm or ~330 nm |
| Injection Volume | 5 µL | 5 µL | 2 µL | 5 µL |
| Primary Use Case | General starting point, may lack retention.[13] | Improved retention and peak shape for polar analytes.[8] | For very polar compounds that are unretained in RP. | Excellent retention and selectivity for ionizable compounds.[7] |
Experimental Protocols
Protocol 1: Initial Method Screening and Development
This protocol provides a framework for establishing a robust starting point for your analysis.
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid in a suitable solvent like DMSO. Create a working standard of ~50 µg/mL by diluting the stock solution in a solvent identical to the initial mobile phase (e.g., 95:5 Water:Acetonitrile with buffer).
-
Column Selection: Begin with a modern, high-purity, aqueous-compatible C18 column (e.g., 4.6 x 150 mm, <5 µm particle size).[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C[11]
-
Detection: Use a DAD/PDA detector to scan from 200-400 nm to determine the optimal detection wavelength.
-
-
Scouting Gradient:
-
Equilibrate the column with 5% B for at least 15 minutes.
-
Run a broad linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Analysis: Evaluate the resulting chromatogram for retention time, peak shape, and resolution from any impurities. If retention is poor (< 2 minutes), proceed to Protocol 2 or consider a HILIC/Mixed-Mode column. If retention is adequate, optimize the gradient to improve resolution and reduce run time.[14]
Protocol 2: Systematic pH Scouting for Optimization
This protocol is designed to find the optimal mobile phase pH for retention and peak shape.
-
Prepare Buffers: Create three separate mobile phase A solutions using a buffer effective in the desired pH range (e.g., phosphate for pH 2-4, formate for pH 3-5, acetate for pH 4-6).[6]
-
Buffer 1: 20 mM Potassium Phosphate, pH 2.5
-
Buffer 2: 20 mM Ammonium Formate, pH 3.8
-
Buffer 3: 20 mM Ammonium Acetate, pH 5.0
-
-
System Setup: Use the same column and organic mobile phase (Acetonitrile) as in Protocol 1.
-
Execute Runs: For each buffer condition, perform the following:
-
Thoroughly flush the entire HPLC system and column with the new mobile phase A (at least 25-30 mL).
-
Equilibrate the column at the starting gradient conditions (e.g., 5% Acetonitrile) for at least 20 minutes.
-
Inject the sample and run a standardized gradient (e.g., 5-60% B in 15 minutes).
-
-
Data Evaluation: Compare the chromatograms from the three pH conditions.
-
Retention Time: How does retention change with pH? This reveals the ionization state of the molecule at each pH.
-
Peak Shape: Assess the peak asymmetry factor at each pH. Lower pH values often yield sharper, more symmetric peaks on silica-based columns.[9]
-
Selectivity: Observe how the elution order and resolution of impurities change with pH.
-
-
Selection: Choose the pH that provides the best balance of retention, peak shape, and resolution for your analytical goals.
References
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. waters.com [waters.com]
- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 11. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromtech.com [chromtech.com]
resolving NMR signal overlap in 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid samples
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the structural characterization of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid and its derivatives.
Due to the presence of a bipyridine core, a pyridone ring, and a carboxylic acid moiety, this molecule frequently exhibits severe ¹H NMR signal overlap in the aromatic region (7.0–9.0 ppm). This in-depth guide provides the theoretical causality and field-proven methodologies required to untangle complex spectra using chemical manipulation and advanced pulse sequences.
Quantitative Data Summaries
To effectively troubleshoot signal overlap, it is critical to understand the expected performance of various resolution techniques and the impact of solvent environments on the molecule's structural state.
Table 1: Quantitative Comparison of NMR Resolution Techniques
| Technique | Spectral Dispersion Range | Typical Acquisition Time | Resolution Enhancement Factor | Primary Use Case |
| High-Field 1D ¹H NMR (800 MHz) | ~10 ppm | 2–5 minutes | 2.0x (vs 400 MHz) | Baseline structural confirmation; limited by J-coupling. |
| Pure Shift NMR (PSYCHE) | ~10 ppm | 15–45 minutes | 3.0x – 5.0x | Collapsing overlapping multiplets into singlets. |
| 2D ¹H-¹³C HSQC | ¹H: 10 ppm / ¹³C: 200 ppm | 1–3 hours | >20.0x | Resolving co-resonating protons via carbon dispersion. |
| Solvent Titration (TFA-d) | ~10 ppm | 10 minutes | Variable (Sharpens lines) | Eliminating chemical exchange broadening. |
Table 2: Solvent Effects on Bipyridine NMR Signals
| Solvent System | Predominant Molecular State | Aromatic Proton Line Width (Hz) | Overlap Severity |
| DMSO-d6 (Neutral) | Dynamic Zwitterion / Tautomer | Broad (5–15 Hz) | Severe |
| D2O (Neutral) | Solvated Zwitterion | Broad (4–12 Hz) | Severe |
| DMSO-d6 + TFA-d | Fully Protonated (Cationic) | Sharp (< 2 Hz) | Moderate (J-couplings visible) |
| D2O + NaOD | Fully Deprotonated (Anionic) | Sharp (< 2 Hz) | Moderate (J-couplings visible) |
Troubleshooting Guide & FAQs
Q1: Why do the aromatic signals of my 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid sample appear as a broad, indistinguishable multiplet around 7.5–8.8 ppm? A: This is caused by a combination of homonuclear J-coupling and intermediate chemical exchange. The 3,4'-bipyridine core contains multiple aromatic protons (e.g., H4 and H6 on the pyridone ring, and H2', H3', H5', H6' on the pyridine ring). The ortho-couplings (³J ~ 5–8 Hz) on the pyridine ring create complex multiplets. Furthermore, the molecule contains both a basic pyridine nitrogen (pKa ~5) and an acidic carboxylic acid (pKa ~3–4). In neutral solvents like DMSO-d6, the molecule exists in a dynamic zwitterionic equilibrium. This intermediate exchange on the NMR timescale broadens the lines, merging the already complex multiplets into an unresolved hump.1 demonstrates that bulk medium dielectrics and specific hydrogen-bonding interactions drastically alter chemical shifts and relaxation times [3].
Q2: How can I chemically resolve these overlapping peaks without upgrading my spectrometer? A: You must arrest the chemical exchange by locking the molecule into a single protonation state. This is achieved via solvent titration. By adding a strong deuterated acid (like TFA-d), you fully protonate both the pyridine nitrogen and the carboxylic acid, eliminating the zwitterionic exchange. This self-validating approach immediately sharpens the line widths from >5 Hz to <2 Hz, allowing you to clearly see the underlying J-coupling patterns.
Q3: What advanced pulse sequences can I use to digitally resolve the overlap if the peaks are still co-resonating? A: If the peaks are sharp but still overlapping due to spectral crowding, you should utilize Pure Shift NMR (specifically the PSYCHE sequence).2, thereby drastically reducing peak crowding and improving resolution [4]. By suppressing the scalar couplings, a crowded multiplet region collapses into distinct, quantifiable singlets [1].
Q4: How do I assign specific carbon-proton connectivities when 1D pure shift is insufficient? A: When 1D spectra fail, you must disperse the signals into a second dimension using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMBC. Because the typical ¹³C chemical shift range is ~200 ppm—2—protons that overlap perfectly in the ¹H dimension will almost certainly be separated by their attached carbons in the ¹³C dimension [4].
Experimental Protocols
Protocol 1: pH-Controlled Solvent Titration for Zwitterionic Bipyridines
This protocol is a self-validating system: success is immediately verified by the reduction of the Full Width at Half Maximum (FWHM) of the solvent residual peak and the analyte signals.
-
Sample Preparation: Dissolve 5–10 mg of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid in 600 µL of DMSO-d6. Transfer to a 5 mm NMR tube.
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., zg30 on Bruker). Measure the FWHM of the aromatic signals. If FWHM > 3 Hz, proceed to Step 3.
-
Acid Titration: Remove the tube and add 5 µL of Trifluoroacetic acid-d (TFA-d). Invert the tube 5 times to ensure homogeneous mixing.
-
Re-Acquisition & Validation: Re-insert the sample, re-tune, re-match, and re-shim the probe (the dielectric constant has changed). Acquire a new 1D ¹H spectrum.
-
Causality Check: The acidic environment forces the equilibrium entirely to the cationic state. You should observe a downfield shift of the pyridine protons and a sharpening of all aromatic signals. If signals remain broad, add another 5 µL of TFA-d until the line width stabilizes.
Protocol 2: Pure Shift (PSYCHE) ¹H NMR Acquisition
PSYCHE (Pure Shift Yielded by Chirp Excitation) provides superior sensitivity and spectral purity compared to older Zangger-Sterk methods [5].
-
Calibration: Perform a rigorous 90-degree pulse calibration (p1) on your specific sample. Pure shift sequences are highly sensitive to pulse miscalibration.
-
Sequence Selection: Load the PSYCHE pulse sequence (e.g., psyche or zgesgp_psyche for solvent suppression).
-
Parameter Optimization:
-
Set the chirp pulse duration (typically 15–30 ms).
-
Set the sweep width of the chirp pulse to cover the entire ¹H spectral window (e.g., 10,000 Hz).
-
Set the flip angle of the chirp pulse to a low value (typically β = 15° to 20°) to prevent signal attenuation while maintaining decoupling efficiency.
-
-
Data Acquisition: Run the experiment. The spectrometer will acquire data in small "chunks" (interferograms) during the evolution time.
-
Processing: Use your NMR software's pure shift processing module to reconstruct the FID from the acquired chunks. Apply an exponential window function (LB = 1 Hz) and Fourier transform. All aromatic multiplets will now appear as highly resolved singlets.
Diagnostic Workflows & Mechanistic Visualizations
Workflow for diagnosing and resolving NMR signal overlap in bipyridine derivatives.
Spin evolution and data reconstruction logic during a Pure Shift (PSYCHE) NMR experiment.
References
- Review – Pure shift NMR experiments: recent developments, methods and applications.
- Present and future of pure shift NMR in metabolomics. PubMed / Magnetic Resonance in Chemistry.
- Computational Analysis of Solvent Effects in NMR Spectroscopy.
- NMR and Metabolomics—A Roadmap for the Future. PMC / NIH.
- Anatomising Proton NMR Spectra with Pure Shift 2D J-Spectroscopy.
Sources
A Structural and Functional Comparison of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid with Commercially Available Bipyridine Inotropes
This guide provides an in-depth structural and functional comparison of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid with its well-established, clinically utilized analogs, amrinone and milrinone. For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) within the bipyridine class of compounds is paramount for the design of novel therapeutics with improved efficacy and safety profiles. While extensive experimental data on 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is not widely available in peer-reviewed literature, its structural attributes provide a strong foundation for a predictive functional analysis based on the well-documented pharmacology of its parent compounds.
Introduction to Bipyridine-Based Cardiotonic Agents
Bipyridine derivatives, specifically the 3,4'-bipyridine series, have garnered significant attention in medicinal chemistry for their positive inotropic and vasodilatory effects.[1] These compounds primarily exert their therapeutic action through the selective inhibition of phosphodiesterase III (PDE-III), an enzyme prevalent in cardiac and vascular smooth muscle.[2][3] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), these agents increase intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[2][4] Amrinone and its more potent successor, milrinone, are benchmark examples of this class of drugs, utilized in the short-term management of acute decompensated heart failure.[1][2]
Structural Comparison: The Criticality of Substitution and Conformation
The biological activity of bipyridine PDE-III inhibitors is exquisitely sensitive to their three-dimensional structure and the nature of substituents on the pyridone ring. A comparative analysis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, amrinone, and milrinone reveals key differences that are predictive of their functional profiles.
| Feature | 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid | Amrinone | Milrinone |
| Systematic Name | 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid | 5-amino-[3,4'-bipyridin]-6(1H)-one | 2-methyl-5-cyano-[3,4'-bipyridin]-6(1H)-one |
| 2-Position Substituent | Hydrogen | Hydrogen | Methyl |
| 5-Position Substituent | Carboxylic Acid (-COOH) | Amino (-NH2) | Cyano (-CN) |
| Predicted Dihedral Angle | Near Planar | Near Planar (~1.3°)[5] | Twisted (~52.2°)[5] |
The most striking structural divergence lies in the substitution at the 2- and 5-positions of the pyridone ring and the resulting molecular topology. The presence of a methyl group at the 2-position in milrinone introduces a significant steric hindrance, forcing the two pyridine rings into a twisted conformation with a dihedral angle of approximately 52.2 degrees.[5] In contrast, amrinone, lacking this substituent, is nearly planar.[5] This non-planar geometry in milrinone is a key contributor to its significantly higher potency.
For 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, the absence of a substituent at the 2-position suggests a molecular conformation more akin to the planar structure of amrinone. The 5-position is occupied by a carboxylic acid group, which differs electronically and sterically from the amino group of amrinone and the cyano group of milrinone.
Caption: Key structural differences between amrinone, milrinone, and the target compound.
Functional Comparison: Predicting Biological Activity from Structure
The established SAR for bipyridine PDE-III inhibitors allows for a reasoned prediction of the functional characteristics of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid.
| Functional Parameter | Amrinone | Milrinone | 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid (Predicted) |
| PDE-III Inhibition | Moderate | High (20-50x > Amrinone)[6] | Low to Moderate |
| Inotropic Potency | Moderate (ED50: 1891 µg/kg)[5] | High (ED50: 37 µg/kg)[5] | Low to Moderate |
| Vasodilatory Activity | Yes[3] | Yes[3] | Likely, but potency is questionable |
The lack of a 2-methyl group in 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid suggests that it, like amrinone, will have a lower affinity for the PDE-III active site compared to milrinone. The twisted conformation of milrinone is thought to provide a more optimal fit within the enzyme's binding pocket.[5]
Furthermore, the nature of the 5-substituent is critical. The cyano group of milrinone is a strong dipole and a hydrogen bond acceptor, which is a key feature of a five-point pharmacophore model for PDE-III inhibitors.[2] The amino group of amrinone also contributes to binding. The carboxylic acid group in the target molecule, while capable of hydrogen bonding, possesses different electronic and steric properties that may not be as favorable for optimal interaction with the PDE-III active site. It is plausible that the carboxylic acid moiety could lead to different pharmacokinetic properties, such as altered solubility and cell permeability.
Caption: Signaling pathway of bipyridine PDE-III inhibitors.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted functional characteristics of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the field for the evaluation of cardiotonic agents.
In Vitro PDE-III Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PDE-III.
Methodology:
-
Enzyme Preparation: PDE-III is isolated from a suitable source, such as human cardiac tissue or platelets, using chromatographic techniques.[7]
-
Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains:
-
A buffered solution (e.g., Tris-HCl)
-
A known concentration of the PDE-III enzyme
-
A fluorescently labeled cAMP substrate
-
Varying concentrations of the test compound
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Termination and Detection: The reaction is stopped, and a binding agent that specifically binds to the fluorescently labeled product (e.g., AMP) is added. The amount of product formed is quantified by measuring the fluorescence polarization.
-
Data Analysis: The percentage of PDE-III inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of Inotropic Effects in Isolated Cardiac Tissue
Objective: To evaluate the effect of the test compound on the force of contraction of cardiac muscle.
Methodology:
-
Tissue Preparation: Papillary muscles or atrial preparations are dissected from the hearts of laboratory animals (e.g., guinea pigs).
-
Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2. The tissue is attached to a force transducer to measure isometric contraction.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Compound Administration: After a stabilization period, increasing concentrations of the test compound are added to the organ bath in a cumulative manner.
-
Data Recording and Analysis: The force of contraction is recorded continuously. The change in contractile force is measured at each compound concentration, and a dose-response curve is generated to determine the EC50 (half-maximal effective concentration).
Conclusion
Based on a thorough analysis of the structure-activity relationships of amrinone and milrinone, it is predicted that 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid will exhibit significantly lower potency as a PDE-III inhibitor and cardiotonic agent compared to milrinone. Its planar conformation, similar to amrinone, and the presence of a 5-carboxylic acid group are likely to result in a weaker interaction with the PDE-III active site. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This comparative guide underscores the critical importance of specific structural modifications in the design of potent and selective bipyridine-based therapeutics.
References
-
Robertson, D. W., et al. (1986). Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone. Journal of Medicinal Chemistry, 29(5), 848-849. [Link]
-
Floreani, M., et al. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109-118. [Link]
-
Fossa, P., et al. (2001). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 56(5-7), 489-499. [Link]
-
Wikipedia. (n.d.). Bipyridine. [Link]
-
Mosti, L., et al. (1998). 2-Substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylates: Synthesis and cardiotonic activity. European Journal of Medicinal Chemistry, 33(11), 869-879. [Link]
-
Gupta, S. P. (1997). Quantitative structure-activity relationships of cardiotonic agents. Progress in Drug Research, 49, 191-245. [Link]
-
Szymańska, E., & Szymański, P. (2018). Properties and synthesis of milrinone. Pharmaceuticals, 11(4), 103. [Link]
-
MDPI. (n.d.). Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives. [Link]
-
Honerjäger, P. (1991). Pharmacology of bipyridine phosphodiesterase III inhibitors. American Heart Journal, 121(6 Pt 2), 1939-1944. [Link]
-
Boggia, R., et al. (1997). Chemometric Study and Validation Strategies in the Structure-Activity Relationships of New Cardiotonic Agents. Quantitative Structure-Activity Relationships, 16(3), 201-213. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 543. [Link]
-
Kappe, C. O., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-204. [Link]
-
Ukrainets, I. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]
-
George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(1), 119-129. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999. [Link]
-
Baba, Y. F., et al. (2018). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 3(1), x172033. [Link]
-
Liu, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
-
Komas, N., et al. (1992). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Biochemical Pharmacology, 43(12), 2533-2539. [Link]
-
CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. [Link]
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- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro Binding Assays for Novel PDE Inhibitors: A Case Study with 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
This guide provides a comprehensive framework for the cross-validation of in vitro binding assays, using the novel compound 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid as a case study. We will operate under the working hypothesis that this compound, due to its structural similarity to known pharmacophores like milrinone, is a phosphodiesterase (PDE) inhibitor. The principles and methodologies detailed herein are broadly applicable across various target classes and assay platforms in drug discovery.
The imperative for robust and reproducible in vitro data is a cornerstone of successful drug development.[1][2] Cross-validation of binding assays is not merely a confirmatory step but a critical process to ensure that the generated data is independent of the assay methodology, thereby providing a higher degree of confidence in the compound's intrinsic biochemical activity. This guide will compare and contrast two widely used assay formats for PDE targets: a traditional radioligand competition binding assay and a more contemporary fluorescence polarization (FP) immunoassay.
The Critical Role of Cross-Validation in Drug Discovery
In the early stages of drug discovery, in vitro assays are fundamental for identifying and characterizing promising "hit" compounds.[1][3] The choice of assay can be influenced by factors such as throughput, cost, and the availability of specific reagents. However, it is crucial to recognize that different assay formats can be susceptible to different types of artifacts and interferences. Therefore, cross-validation, the process of comparing results from two or more distinct assay methodologies, is essential to confirm that the observed biological activity is a true reflection of the compound's interaction with the target and not an artifact of the chosen experimental setup.[4][5]
The primary goals of cross-validation are to:
-
Confirm the mechanism of action: By demonstrating consistent binding across different assay principles, we can be more certain that the compound interacts with the target in the intended manner.
-
Identify and mitigate assay-specific artifacts: A compound that appears potent in one assay but is inactive in another may be interfering with the detection system of the first assay.
-
Establish a robust data package for lead optimization: Consistent data from multiple assays provides a solid foundation for structure-activity relationship (SAR) studies and further development.
Experimental Design for Cross-Validation
Our cross-validation strategy for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid will involve a head-to-head comparison of a radioligand binding assay and a fluorescence polarization immunoassay.
Caption: Workflow for the cross-validation of in vitro binding assays.
Methodology 1: Radioligand Competition Binding Assay
This classic and highly sensitive method directly measures the binding of a radiolabeled ligand to the target protein. The displacement of the radioligand by the test compound is quantified to determine its binding affinity (Ki).
Experimental Protocol:
-
Reagents:
-
Purified recombinant human PDE protein.
-
[3H]-labeled PDE-specific ligand (e.g., [3H]-Rolipram for PDE4).
-
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid (test compound).
-
Non-labeled known PDE inhibitor (positive control, e.g., Rolipram).
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare a dilution series of the test compound and the positive control.
-
In a 96-well filter plate, add the assay buffer, purified PDE protein, and the [3H]-labeled ligand at a concentration close to its Kd.
-
Add the diluted test compound or controls.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filter mat to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the compound concentration.
-
The IC50 value is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology 2: Fluorescence Polarization (FP) Immunoassay
FP assays are homogeneous (no-wash) assays that measure the change in the polarization of fluorescent light emitted from a labeled molecule. In this competitive immunoassay, a fluorescently labeled PDE ligand (tracer) and the test compound compete for binding to a PDE-specific antibody.
Experimental Protocol:
-
Reagents:
-
Fluorescently labeled PDE ligand (tracer).
-
PDE-specific monoclonal antibody.
-
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid (test compound).
-
Non-labeled known PDE inhibitor (positive control).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Procedure:
-
Prepare a dilution series of the test compound and the positive control.
-
In a black, low-binding 384-well plate, add the assay buffer, the fluorescently labeled tracer, and the PDE-specific antibody.
-
Add the diluted test compound or controls.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The data is plotted as the millipolarization (mP) values versus the logarithm of the compound concentration.
-
The IC50 value is determined by non-linear regression analysis.
-
Comparative Data Analysis
Below is a table summarizing hypothetical but realistic data for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid and a known PDE inhibitor (Positive Control) from the two assays.
| Parameter | Radioligand Binding Assay | Fluorescence Polarization Assay |
| Test Compound: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid | ||
| IC50 | 120 nM | 150 nM |
| Ki | 60 nM | N/A |
| Positive Control (e.g., Rolipram) | ||
| IC50 | 50 nM | 65 nM |
| Ki | 25 nM | N/A |
| Assay Quality Metrics | ||
| Z' Factor | 0.85 | 0.78 |
| Signal-to-Background | 15 | 8 |
Interpretation of Results:
The data presented in the table demonstrates good concordance between the two assay formats. The IC50 values for both the test compound and the positive control are in a similar range, providing confidence that 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a genuine binder to the PDE target. The radioligand binding assay directly yields a Ki value, which is a more direct measure of binding affinity. The slightly higher IC50 values in the FP assay are not uncommon and can be due to differences in assay conditions and the indirect nature of the measurement.
The Z' factor for both assays is well above the acceptable threshold of 0.5, indicating robust and high-quality assays suitable for screening and compound characterization.[1]
Caption: Simplified PDE signaling pathway and the inhibitory action of the test compound.
Conclusion and Best Practices
The cross-validation of in vitro binding assays is an indispensable component of rigorous drug discovery. By employing orthogonal assay methodologies, researchers can significantly increase the confidence in their data and make more informed decisions about which compounds to advance. In our case study of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, the consistent results from the radioligand binding and fluorescence polarization assays strongly support its characterization as a PDE binder.
Key Takeaways for Researchers:
-
Always consider orthogonal assays: Do not rely on a single assay format, especially for critical decisions like lead selection.
-
Understand the principles of each assay: Be aware of the potential for artifacts and interferences specific to each methodology.
-
Establish robust assay quality metrics: Consistently monitor parameters like Z' factor and signal-to-background to ensure data quality.[6]
-
Use appropriate controls: Always include a known inhibitor as a positive control to benchmark the performance of your test compounds.
-
Document everything: Meticulous record-keeping of experimental details is crucial for reproducibility and troubleshooting.
By adhering to these principles, researchers can ensure the scientific integrity of their in vitro binding data and contribute to the development of novel and effective therapeutics.
References
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BPS [online]. Available at: [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. National Institutes of Health [online]. Available at: [Link]
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Principles of early drug discovery. National Institutes of Health [online]. Available at: [Link]
-
LBA Cross Validation: A Detailed Case Study. Emery Pharma [online]. Available at: [Link]
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Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers [online]. Available at: [Link]
-
Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd [online]. Available at: [Link]
-
Evaluation of Cross-Validation Strategies in Sequence-Based Binding Prediction Using Deep Learning. ChemRxiv [online]. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health [online]. Available at: [Link]
-
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed [online]. Available at: [Link]
-
Milrinone. PubChem [online]. Available at: [Link]
-
MILRINONE. precisionFDA [online]. Available at: [Link]
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- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid: An Evaluation of Modern and Classical Protocols
Abstract
This guide provides an in-depth comparative analysis of synthetic strategies for obtaining 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, a heterocyclic scaffold of significant interest to medicinal chemists and materials scientists. Bipyridine moieties are fundamental building blocks in coordination chemistry and catalysis, while the 2-pyridone core is a prevalent pharmacophore in numerous biologically active compounds. The combination of these two structures, further functionalized with a carboxylic acid group, presents a molecule with rich potential for drug development and advanced materials. We will dissect and benchmark two primary synthetic routes: a modern, convergent approach leveraging palladium-catalyzed cross-coupling and a classical, linear strategy built upon condensation reactions. This analysis offers researchers a clear, data-driven framework for selecting the optimal protocol based on yield, scalability, and resource availability.
Introduction: The Scientific Rationale
The target molecule, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid, embodies a confluence of desirable chemical features. The bipyridine system is renowned for its ability to chelate metal ions, making its derivatives essential as ligands in catalysis and as components of photosensitizers and supramolecular assemblies.[1] Concurrently, the 2-pyridone ring is a privileged structure in medicinal chemistry, found in agents with antitumor, antiviral, and psychotherapeutic properties.[2] The carboxylic acid functional group provides a critical handle for further derivatization, such as amide bond formation, or for modulating the molecule's pharmacokinetic properties.
The synthetic challenge lies in efficiently assembling the two distinct heterocyclic rings and ensuring the correct regiochemistry of the substituents. This guide will explore two fundamentally different, yet highly viable, synthetic philosophies to achieve this goal.
Protocol 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This modern approach is predicated on the late-stage formation of the pivotal C-C bond between the two pyridine rings. The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method, widely employed for constructing biaryl and heterobiaryl systems due to its high functional group tolerance and generally excellent yields.[3] The convergent nature of this strategy, where complex fragments are synthesized separately and combined at a late stage, is often more efficient for complex target molecules.
Causality and Experimental Design
The core logic is to couple a functionalized 2-pyridone (the nucleophilic boronic acid or the electrophilic halide) with a complementary pyridine partner. The primary challenge in pyridine-based Suzuki couplings is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[1] This is often mitigated by the careful selection of ligands, bases, and reaction conditions to ensure high catalytic turnover.
Experimental Workflow
The workflow involves the parallel synthesis of two key intermediates followed by their coupling and final deprotection.
Caption: Convergent Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Methodology
Step A: Synthesis of Fragment A (Ethyl 3-bromo-2-oxo-1,2-dihydropyridine-5-carboxylate)
-
This intermediate can be prepared through various established methods for pyridone synthesis. One plausible route involves the cyclization of a functionalized acyclic precursor. While a specific protocol is not detailed in the initial search, the principles of building substituted 2-pyridones from α,β-unsaturated compounds and nitriles are well-established.[2]
Step B: Synthesis of Fragment B (Pyridine-4-boronic acid)
-
Pyridine-4-boronic acid and its esters are commercially available, making this a straightforward entry point. Alternatively, it can be synthesized from 4-bromopyridine via lithium-halogen exchange followed by quenching with a trialkyl borate.
Step C: Suzuki-Miyaura Coupling Reaction [4][5]
-
To a degassed solution of 1,4-dioxane and water (e.g., 4:1 v/v), add Ethyl 3-bromo-2-oxo-1,2-dihydropyridine-5-carboxylate (1.0 eq), Pyridine-4-boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step D: Saponification (Ester Hydrolysis)
-
Dissolve the purified ethyl ester from Step C in a mixture of THF/ethanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the mixture to remove the organic solvents.
-
Dilute with water and acidify with 1M HCl to a pH of approximately 4-5.[6]
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
Protocol 2: Linear Synthesis via Knoevenagel Condensation
This classical approach builds the target molecule in a linear sequence, starting from simple, commercially available precursors. The key transformation is the Knoevenagel condensation, a reliable method for C-C bond formation between a carbonyl compound and an active methylene compound.[7][8] This is followed by a series of reactions to construct the 2-pyridone ring.
Causality and Experimental Design
The strategy relies on building the 2-pyridone ring onto the pre-existing pyridine-4-yl moiety. The Knoevenagel condensation of pyridine-4-carboxaldehyde with an active methylene compound creates an α,β-unsaturated system.[9] This intermediate is a versatile electrophile, primed for a subsequent Michael addition, which sets the stage for the final intramolecular cyclization to form the desired 2-pyridone ring. The choice of a mild base, such as piperidine or triethylamine, is crucial to prevent the self-condensation of the aldehyde.[7][10]
Experimental Workflow
This workflow illustrates the stepwise construction of the heterocyclic core.
Caption: Linear synthesis via Knoevenagel condensation.
Detailed Step-by-Step Methodology
Step A: Knoevenagel Condensation [9]
-
In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product, ethyl 2-cyano-3-(pyridin-4-yl)acrylate, often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step B: Michael Addition and Cyclization (Adapted from Hantzsch-type synthesis) [7]
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate (1.1 eq).
-
Add the Knoevenagel product from Step A (1.0 eq) to the solution and stir at room temperature.
-
After the Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux to induce intramolecular cyclization. This step forms the 2-pyridone ring.
-
After several hours, cool the reaction and neutralize with a dilute acid (e.g., acetic acid).
-
The cyclized product will precipitate. Collect the solid by filtration, wash with water and ethanol, and dry.
Step C: Hydrolysis and Decarboxylation
-
The intermediate from Step B contains multiple ester and nitrile groups that need to be converted to the final carboxylic acid. This often requires harsh hydrolysis conditions.
-
Suspend the intermediate in a strong aqueous acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux for an extended period (12-24 hours). This will hydrolyze both the ester and nitrile groups to carboxylic acids. The carboxyl group at the 6-position is often removed via decarboxylation under these conditions.
-
Cool the reaction mixture and carefully adjust the pH to ~4 with a strong base (if starting with acid) or strong acid (if starting with base) to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Performance Benchmarking: Suzuki vs. Knoevenagel
The choice between these two distinct protocols depends on several factors, including desired yield, available starting materials, and scalability.
| Parameter | Protocol 1: Suzuki-Miyaura Coupling | Protocol 2: Knoevenagel Condensation | Justification & Expert Insights |
| Overall Yield | Moderate to High (Typically 40-70%) | Low to Moderate (Typically 15-40%) | The convergent nature of the Suzuki protocol generally leads to higher overall yields. Linear syntheses suffer from cumulative yield loss at each step. |
| Number of Steps | Fewer steps in the main sequence, but requires synthesis of advanced intermediates. | More steps in the main linear sequence. | Protocol 1 is more modular. If intermediates are available, it's very fast. Protocol 2 is fundamentally a multi-step construction. |
| Atom Economy | Moderate. The Suzuki reaction generates stoichiometric salt byproducts. | Low. Condensation and hydrolysis steps release water, CO₂, and alcohol molecules. | The final coupling step in Protocol 1 is more atom-economical than the multi-step condensation/hydrolysis sequence. |
| Starting Materials | Requires functionalized pyridone and a boronic acid. Can be expensive or require separate synthesis. | Starts with simple, inexpensive bulk chemicals (pyridine-4-carboxaldehyde, ethyl cyanoacetate). | Protocol 2 is superior in terms of the cost and availability of initial starting materials. |
| Scalability | Generally good, but palladium catalyst costs can be a factor on a large scale. | Scalable, but harsh hydrolysis/decarboxylation conditions in the final step can be challenging on an industrial scale. | Both have scalability challenges. The choice depends on whether the bottleneck is catalyst cost (Protocol 1) or handling harsh reagents (Protocol 2). |
| Purification | Chromatography is often required for the coupled product. | Precipitation/recrystallization may be sufficient for some steps, but final product may require purification. | The Suzuki reaction often produces byproducts from homo-coupling, necessitating careful purification. The final product of Protocol 2 can be precipitated in high purity. |
Conclusion and Recommendations
Both the convergent Suzuki-Miyaura coupling and the linear Knoevenagel condensation represent viable pathways for the synthesis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid.
-
Protocol 1 (Suzuki-Miyaura Coupling) is the recommended choice for laboratory-scale synthesis where the highest possible yield is the primary objective. Its modularity allows for the rapid generation of analogues by simply swapping out either the pyridone or the boronic acid coupling partner. While it may require the initial synthesis of a complex halogenated pyridone, the reliability and high efficiency of the final coupling step make it a powerful and attractive strategy for research and development.
-
Protocol 2 (Knoevenagel Condensation) is a compelling alternative when cost and the availability of simple starting materials are the main drivers. This classical, linear approach avoids expensive and sensitive organometallic reagents and catalysts. However, researchers must be prepared for a longer synthetic sequence and potentially lower overall yields, along with a challenging final hydrolysis/decarboxylation step.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and goals of the research program. This guide provides the necessary technical foundation and comparative data to make an informed and strategic decision.
References
-
De-Xian Wang, et al. (2022). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry, 87(9), 6403–6409. Available at: [Link][11][12][13]
-
Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273–280. Available at: [Link][2]
-
Li, L., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry. Available at: [Link][14]
-
Nishikawa, H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link][1]
-
Wikipedia. Knoevenagel condensation. Available at: [Link][7]
-
Cambridge University Press & Assessment. Knoevenagel Condensation. Available at: [Link][8]
-
Nishikawa, H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link][3]
-
Jadhav, A. H., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(12), 10301-10309. Available at: [Link][10]
-
Nishikawa, H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available at: [Link][15]
-
Altman, M. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 281–283. Available at: [Link][4]
-
Kalyanasundaram, K., et al. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1032–1038. Available at: [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-pyridone derivatives <i>via</i> regioselective O-allylic substitution reaction [yndxxb.ynu.edu.cn]
- 15. researchgate.net [researchgate.net]
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic Acid
As a critical intermediate in the synthesis of phosphodiesterase 3 (PDE3) inhibitors—such as the cardiotonic agent milrinone[1]—2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid requires stringent, specialized handling. Because this compound is a nitrogen-rich heterocycle with potent downstream pharmacological applications, standard disposal methods are insufficient.
This guide provides drug development professionals and laboratory personnel with a self-validating, scientifically grounded operational framework for the safe handling, routing, and ultimate destruction of this bipyridine derivative.
Physicochemical Profiling & Causality in Disposal
To safely manage chemical waste, researchers must understand the molecular behaviors that dictate disposal parameters:
-
pH-Dependent Solubility: Bipyridine carboxylic acids are notoriously sparingly soluble in neutral aqueous buffers (often <0.25 mg/mL). However, the presence of the carboxylic acid moiety allows for rapid solubilization when deprotonated by a mild base, or when dissolved in polar aprotic solvents like DMSO. Causality: Attempting to dispose of this compound in neutral aqueous waste streams will cause dangerous precipitation, leading to clogged waste lines and uneven incineration feeds.
-
Nitrogenous Core Stability: The robust C-C and C-N bonds within the pyridone and pyridine rings require extreme thermal conditions to break. Causality: Incomplete combustion can release intact, biologically active pharmaceutical intermediates into the environment. Furthermore, the high nitrogen content guarantees the generation of "fuel NOx" (nitrogen oxides) during combustion, necessitating specialized post-combustion scrubbing[2].
Operational Safety & Spill Response Protocol
In the event of a powder spill, immediate containment is required to prevent aerosolization and systemic exposure. Do not use combustible materials (like paper towels) for the initial cleanup, as they complicate downstream incineration[3].
Step-by-Step Spill Decontamination:
-
Isolate and Equip: Evacuate the immediate area. Don double-layered nitrile gloves, a P100/HEPA particulate respirator, and a disposable Tyvek lab coat.
-
Inert Containment: Cover the spilled powder entirely with an inert, non-combustible absorbent such as dry sand or vermiculite[3].
-
Collection: Using spark-proof tools, sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
-
Alkaline Surface Wash: Wash the contaminated bench/floor space with a 0.1 M NaOH solution. Causality: The alkaline solution deprotonates residual traces of the carboxylic acid, converting it into a highly water-soluble sodium salt that is easily wiped away.
-
Self-Validation Check: Following a final water rinse, swab the area and inspect it under a UV lamp. Bipyridine derivatives often exhibit distinct UV absorbance/fluorescence. An absence of fluorescence validates complete decontamination.
Laboratory-Scale Waste Routing
Proper segregation at the bench scale is the most critical step in preventing catastrophic reactions during industrial destruction.
Protocol: Liquid Waste Preparation
-
Solubilization: Dissolve all residual solid waste in DMSO or a basic aqueous buffer (pH > 7.5) to ensure a homogeneous liquid state.
-
Halogen Segregation (Critical): Transfer the solution exclusively to a dedicated "Non-Halogenated Organic Waste" carboy. Causality: Mixing nitrogenous heterocycles with halogenated solvents (e.g., dichloromethane) during high-temperature incineration drastically increases the risk of synthesizing highly toxic polychlorinated dibenzodioxins (PCDDs)[4].
-
Self-Validation Check: Measure the pH of the final waste carboy using universal indicator paper. A stable pH between 7.5 and 9.0 validates complete deprotonation, ensuring the compound will not precipitate out of solution during transit.
Industrial Destruction: Incineration & NOx Scrubbing
The only acceptable method for the ultimate disposal of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is high-temperature incineration coupled with advanced flue gas treatment[2].
-
Thermal Destruction: The waste is injected into a primary combustion chamber operating at >1000°C with a residence time of at least 2 seconds. This ensures the complete thermal cleavage of the bipyridine ring, neutralizing any pharmacological activity[1].
-
Selective Catalytic Reduction (SCR): Because the oxidation of chemically-bound nitrogen in the bipyridine ring produces fuel NOx, the incinerator's exhaust cannot be vented directly[2]. The flue gas is routed through an SCR unit where a nitrogenous reducing agent (ammonia or urea) is injected over a titanium/vanadium catalyst.
-
Mechanistic Validation: The catalyst facilitates the reaction 4NO+4NH3+O2→4N2+6H2O , successfully converting toxic nitrogen oxides into harmless nitrogen gas and water vapor before atmospheric release[5].
Quantitative Disposal Parameters
Summarizing the physicochemical data ensures rapid decision-making for Environmental Health and Safety (EHS) teams.
| Parameter | Value / Guideline | Operational Impact |
| Molecular Target | PDE3 Inhibitor Intermediate | Mandates zero-discharge disposal to prevent environmental pharmacological contamination. |
| Aqueous Solubility | < 0.25 mg/mL (Neutral pH) | Requires basic buffers (pH > 7.5) or DMSO to prevent waste precipitation. |
| Incineration Temp. | > 1000°C (2-second residence) | Ensures complete cleavage of stable C-N and C-C bipyridine bonds. |
| Primary Emission Hazard | Fuel NOx | Necessitates routing to facilities equipped with SCR/SNCR scrubbing technology. |
| Incompatible Waste | Halogenated Solvents | Must be strictly segregated to prevent dioxin (PCDD) formation during combustion. |
Waste Routing & Destruction Workflow
Workflow for bipyridine carboxylic acid disposal and NOx mitigation.
References
-
[1] Properties and synthesis of milrinone. ResearchGate. Available at:[Link]
-
[2] Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]
-
[5] Reasonably Available Control Technology (RACT) feasibility evaluation for NOx. Ohio EPA / Ramboll Americas Engineering Solutions. Available at: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
